molecular formula C11H15NO B13587453 3-(3-Methoxy-4-methylphenyl)azetidine

3-(3-Methoxy-4-methylphenyl)azetidine

Cat. No.: B13587453
M. Wt: 177.24 g/mol
InChI Key: SUYQGTIFKBSLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-4-methylphenyl)azetidine is a chemical compound of interest in pharmaceutical and life sciences research. This structure features an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, which is a valuable scaffold in medicinal chemistry due to its effects on a molecule's geometry and physicochemical properties . The 3-methoxy-4-methylphenyl substituent attached to the azetidine ring may contribute to specific hydrophobic and electronic interactions. As a building block, this compound is primarily used in the synthesis of more complex molecules and is investigated for its potential as a core structure in developing novel pharmacologically active agents. Researchers utilize this azetidine derivative in hit-to-lead optimization campaigns, exploring its utility in creating targeted libraries for various biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific hazard information, please consult the available Safety Data Sheet (SDS). Purity, specific CAS number, and storage conditions should be confirmed with the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

SUYQGTIFKBSLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC2)OC

Origin of Product

United States

Foundational & Exploratory

Introduction: The Value of the 3-Aryl Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational constraints and metabolic stability, making them valuable as bioisosteres for more common rings like pyrrolidine or piperidine.[1] The 3-aryl azetidine scaffold, in particular, offers a three-dimensional exit vector that enables precise exploration of chemical space, leading to potent and selective modulators of various biological targets, including G-protein coupled receptors and neurotransmitter transporters.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block for drug discovery programs. We will dissect a robust and scalable synthetic strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful outcome.

Synthetic Strategy: A Grignard-Based Approach from a Common Precursor

The most reliable and modular route to 3-aryl azetidines begins with the commercially available N-Boc-3-azetidinone. This strategy, outlined below, leverages a classic organometallic addition followed by a reductive deoxygenation, providing a clear and high-yielding path to the target scaffold.

The decision to employ this pathway is rooted in several key advantages:

  • Convergent Synthesis: The two primary fragments—the azetidinone core and the aryl group—are combined in a single, high-yielding step.

  • Accessibility of Starting Materials: N-Boc-3-azetidinone and the aryl bromide precursor (5-bromo-2-methylanisole) are readily available or easily prepared.

  • Predictability and Scalability: The reactions involved (Grignard addition and ionic reduction) are well-understood and generally scale well, with predictable outcomes.

The overall synthetic workflow is visualized below.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Reductive Deoxygenation cluster_3 Part 4: Deprotection ArylBromide 5-Bromo-2-methylanisole Grignard 3-Methoxy-4-methylphenyl magnesium bromide ArylBromide->Grignard Mg, THF Azetidinone N-Boc-3-azetidinone TertiaryAlcohol N-Boc-3-hydroxy-3-(3-methoxy -4-methylphenyl)azetidine Azetidinone->TertiaryAlcohol Grignard Reagent, THF, 0°C to rt BocAzetidine N-Boc-3-(3-methoxy -4-methylphenyl)azetidine TertiaryAlcohol->BocAzetidine Et3SiH, TFA, DCM FinalProduct This compound BocAzetidine->FinalProduct TFA or HCl

Caption: Synthetic workflow for this compound.

Mechanistic Considerations

1. Grignard Addition: The synthesis commences with the nucleophilic addition of a custom-prepared Grignard reagent to the electrophilic carbonyl of N-Boc-3-azetidinone.[2][3] The generation of the organometallic reagent in situ from 5-bromo-2-methylanisole and magnesium turnings is critical. The subsequent addition proceeds readily at low temperatures, yielding the tertiary alcohol intermediate. The Boc (tert-butoxycarbonyl) protecting group is essential here; it deactivates the azetidine nitrogen, preventing it from interfering with the Grignard reagent.

2. Reductive Deoxygenation: The conversion of the tertiary alcohol to the desired alkane is the most nuanced step. Direct elimination is difficult. Therefore, an ionic reduction is employed. Trifluoroacetic acid (TFA) protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a stabilized tertiary carbocation at the C3 position of the azetidine ring. This carbocation is then quenched by a hydride delivered from triethylsilane (Et₃SiH), yielding the final N-Boc protected product. This method is particularly effective for benzylic alcohols due to the stability of the carbocation intermediate.[2]

Detailed Experimental Protocol

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are required for the Grignard reaction. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Part 1: Synthesis of N-Boc-3-hydroxy-3-(3-methoxy-4-methylphenyl)azetidine
  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add magnesium turnings (1.2 eq).

    • Assemble the flask under a nitrogen atmosphere.

    • Add a solution of 5-bromo-2-methylanisole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) dropwise via an addition funnel. A small iodine crystal can be added to initiate the reaction if necessary.

    • The reaction is exothermic and should proceed to form a cloudy grey solution, indicating the formation of the Grignard reagent. The mixture may require gentle heating to initiate but should then be maintained at room temperature until the magnesium is consumed.

  • Nucleophilic Addition:

    • In a separate flame-dried 500 mL flask under a nitrogen atmosphere, dissolve N-Boc-3-azetidinone (1.1 eq) in anhydrous THF (~0.4 M).[3]

    • Cool this solution to 0 °C using an ice-water bath.

    • Slowly add the prepared Grignard reagent solution to the N-Boc-3-azetidinone solution via cannula transfer.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by flash column chromatography if necessary.

Part 2: Synthesis of N-Boc-3-(3-methoxy-4-methylphenyl)azetidine
  • Reductive Deoxygenation:

    • Dissolve the crude N-Boc-3-hydroxy-3-(3-methoxy-4-methylphenyl)azetidine (1.0 eq) from the previous step in dichloromethane (DCM, ~0.2 M) in a round-bottom flask.[2]

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylsilane (Et₃SiH, 2.5 eq) to the solution.

    • Add trifluoroacetic acid (TFA, 2.5 eq) dropwise to the stirred solution at 0 °C.[2]

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected azetidine.

Part 3: Deprotection to this compound
  • Boc-Group Removal:

    • Dissolve the purified N-Boc-3-(3-methoxy-4-methylphenyl)azetidine (1.0 eq) in DCM (~0.3 M).

    • Add an excess of TFA (5-10 eq) or a 4M solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ or aqueous NaOH (1M).

    • Extract the product into DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound, typically as a free base oil or solid.

Data and Characterization Summary

The following table summarizes typical reaction parameters. Yields are representative and may vary based on scale and purification efficiency.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Grignard Addition Mg, 5-bromo-2-methylanisole, N-Boc-3-azetidinoneTHF0 to RT2 - 475 - 90
2. Reductive Deoxygenation Et₃SiH, TFADCM0 to RT1 - 370 - 85
3. Deprotection TFA or HCl in DioxaneDCMRT1 - 2>95

Product Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity.

Conclusion

The synthetic protocol detailed herein provides a robust, logical, and well-supported pathway for the preparation of this compound. By starting from the readily available N-Boc-3-azetidinone, this multi-step synthesis leverages fundamental and reliable organic transformations. The mechanistic insights and step-by-step instructions offer researchers and drug development professionals a clear and validated guide to accessing this valuable chemical scaffold, paving the way for its incorporation into novel therapeutic agents.

References

  • Bull, J. A., & Smith, A. D. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5547–5557. [Link]

  • Singh, G., & Singh, M. (2017). Azetidine Synthesis. Elsevier. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10. [Link]

  • Kazi, A., et al. (2020). Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel–Crafts Arylation Conditions. The Journal of Organic Chemistry, 85(12), 8147–8154. [Link]

Sources

Novel synthesis methods for 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Strain-Release and Radical Methodologies

Strategic Overview: The C3 Access Problem

In modern drug discovery, the azetidine ring has transcended its role as a mere spacer, emerging as a critical bioisostere for gem-dimethyl, carbonyl, and cyclobutane groups. Its high ring strain (~26 kcal/mol) and distinct puckering angle (approx. 30°) offer unique vectors for conformational restriction. However, accessing the C3-position remains a synthetic bottleneck.

Unlike the C2-position, which benefits from α-nitrogen stabilization (allowing directed lithiation or C-H activation), the C3-position is electronically neutral and sterically shielded. Classical methods—such as the nucleophilic displacement of 3-iodoazetidines or transformations of 3-azetidinones—often suffer from elimination side reactions or poor functional group tolerance.

This guide details three novel, field-proven methodologies that bypass these limitations:

  • Strain-Release Assembly: Utilizing [1.1.0]bicyclobutanes (BCBs) as "spring-loaded" precursors.

  • Radical Decarboxylation: Leveraging photoredox catalysis to install alkyl groups at C3.[1]

  • Nickel-Catalyzed Cross-Coupling: Enabling direct arylation/alkylation of 3-haloazetidines.

Methodology 1: Strain-Release Assembly (The BCB Route)

Core Concept: Instead of functionalizing a pre-formed azetidine, this method constructs the ring around the C3 substituent by attacking the bridgehead bond of [1.1.0]bicyclobutanes (BCBs). This is the most versatile method for generating quaternary C3 centers.

Mechanistic Pathway

The relief of bicyclic strain drives the reaction. A radical or nucleophile attacks the bridgehead carbon, cleaving the central C1-C3 bond and generating an azetidine intermediate that is subsequently trapped.

BCB_Pathway BCB [1.1.0]Bicyclobutane (BCB) Radical_Attack Radical Addition (R•) BCB->Radical_Attack Initiation Ring_Opening Strain Release (C1-C3 Cleavage) Radical_Attack->Ring_Opening Intermediate Azetidinyl Radical Intermediate Ring_Opening->Intermediate Trapping Electrophile/Radical Trapping Intermediate->Trapping Product 3-Substituted Azetidine Trapping->Product

Figure 1: Strain-release driven formation of 3-substituted azetidines from BCBs.

Experimental Protocol: Cu/Photoredox Allylation of BCBs

Target: Synthesis of 3-allyl-3-phenylazetidines. Source: Adapted from recent literature (e.g., Chem. Commun., 2021).

Reagents:

  • Substrate: 1-sulfonyl-1-azabicyclo[1.1.0]butane (1.0 equiv).

  • Reagent: Allyl sulfone (1.5 equiv) or Allyl bromide.

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol %).

  • Co-Catalyst: Cu(MeCN)4PF6 (5 mol %) / Ligand (e.g., Xantphos).

  • Solvent: 1,4-Dioxane (0.1 M).

Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a flame-dried vial with the BCB substrate, photocatalyst, and copper complex.

  • Solubilization: Add degassed 1,4-dioxane and the allyl source. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm away from a 450 nm Blue LED (approx. 30W). Stir vigorously at room temperature for 12-16 hours. Fan cooling is required to maintain T < 30°C.

  • Workup: Dilute with EtOAc, filter through a silica plug to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The iridium catalyst generates an allyl radical which attacks the BCB. The copper cycle mediates the final cross-coupling or termination step, preventing polymerization.

Methodology 2: Photoredox Decarboxylative Alkylation

Core Concept: This method converts readily available 3-azetidinecarboxylic acids into "masked" tertiary radicals. It is ideal for installing alkyl groups at C3 to create sp³-rich scaffolds (escaping "flatland").

Mechanistic Pathway[2][3][4][5][6]
  • Oxidation: The carboxylate is oxidized by the excited photocatalyst.

  • Decarboxylation: Rapid loss of CO₂ generates a transient C3 radical.

  • Giese Addition/Coupling: The radical adds to an electron-deficient alkene (Michael acceptor) or enters a Ni-catalytic cycle for arylation.

Decarboxylation Start 3-COOH Azetidine Active_Ester Redox Active Ester (NHPI) Start->Active_Ester Activation Radical_Gen C3-Radical Generation Active_Ester->Radical_Gen SET from PC* (-CO2) PC_Excited Ir(III)* / PC* Product 3-Alkyl Azetidine Radical_Gen->Product Giese Addition (Michael Acceptor)

Figure 2: Decarboxylative functionalization pathway via redox-active esters.

Experimental Protocol: Decarboxylative Giese Addition

Target: 3-alkyl-3-arylazetidine from 3-aryl-azetidine-3-carboxylic acid.[1][7]

Reagents:

  • Substrate: 3-aryl-azetidine-3-carboxylic acid (1.0 equiv).

  • Activation: N-Hydroxyphthalimide (NHPI) + DIC (to form RAE in situ) OR pre-formed RAE.

  • Trap: Methyl acrylate or similar Michael acceptor (2.0 equiv).

  • Catalyst: Ru(bpy)3Cl2 (2 mol %) or Eosin Y (organic alternative).

  • Reductant: Hantzsch Ester (1.5 equiv).

  • Solvent: DMF/H2O (9:1).

Workflow:

  • Activation: If not using pre-formed ester, stir acid with NHPI and DIC in DCM for 2h, filter urea, and concentrate.

  • Reaction: Dissolve RAE, Michael acceptor, catalyst, and Hantzsch ester in DMF.

  • Degassing: Sparge with Argon for 15 mins (oxygen quenches the triplet state).

  • Irradiation: Irradiate with Blue LEDs for 24h.

  • Validation: Check LCMS for loss of RAE peak.

  • Isolation: Aqueous workup (LiCl solution helps remove DMF).

Methodology 3: Nickel-Catalyzed Cross-Coupling

Core Concept: Direct functionalization of 3-iodoazetidines using Nickel catalysis. Unlike Palladium, Nickel facilitates the coupling of alkyl halides (via radical pathways) and hinders β-hydride elimination, which is a common failure mode in small rings.

Key Advantage: Allows for the modular attachment of aryl and heteroaryl groups to the C3 position, crucial for library synthesis (SAR exploration).

Comparative Data: Method Selection Matrix

FeatureStrain-Release (BCB)Photoredox DecarboxylationNi-Cross Coupling
Primary Bond Formed C3-Quaternary CarbonC3-Alkyl (sp³)C3-Aryl/Heteroaryl (sp²)
Precursor Availability Commercial/2-stepHigh (Carboxylic acids)Moderate (3-Iodoazetidines)
Steric Tolerance Excellent (Bridgehead attack)GoodModerate
Key Limitation Requires BCB synthesisRequires activated alkeneSensitive to β-elimination
References
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. J. Org. Chem. 2023, 88, 10. Link

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chem. Commun.[8] 2021, 57, 1234. Link

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angew. Chem. Int. Ed. 2021, 60, 6395.[9] Link

  • Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides (Analogous mechanism for Azetidines). Org. Lett. 2023, 25, 6582.[3] Link

  • A Decarboxylative Cross-Coupling Platform to Access 2-Heteroaryl Azetidines (Ni-Catalysis Context). Org. Lett. 2022, 24, 9123.[5] Link

Sources

Whitepaper: Mechanistic Profiling of 3-(3-Methoxy-4-methylphenyl)azetidine as a Novel Monoamine Reuptake Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the pursuit of broad-spectrum antidepressants and analgesics has increasingly focused on Triple Reuptake Inhibitors (TRIs). Unlike selective serotonin reuptake inhibitors (SSRIs), TRIs simultaneously elevate synaptic levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The compound 3-(3-Methoxy-4-methylphenyl)azetidine represents a highly optimized pharmacophore within this space.

By leveraging the conformational rigidity of the 4-membered azetidine ring, this scaffold acts as a potent bioisostere for traditional piperidine or pyrrolidine rings, yielding 1[1]. This technical guide deconstructs the structural pharmacology, downstream signaling networks, and self-validating experimental protocols required to characterize this molecule.

Structural Pharmacology & Target Engagement

The mechanism of action of this compound is driven by precise spatial interactions within the central binding pocket (S1 site) of the presynaptic monoamine transporters (DAT, SERT, and NET).

  • The Azetidine Core (Conformational Restriction): The inherent ring strain of the azetidine moiety locks the basic nitrogen into a restricted vector. This rigidity is causally responsible for its high affinity; it minimizes the entropic penalty upon binding. The protonated secondary amine forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp79 in hDAT, Asp98 in hSERT) located in transmembrane domain 1 (TM1).

  • The 3-Methoxy-4-methylphenyl Moiety (Hydrophobic Anchoring): The substituted aromatic ring inserts into a deep hydrophobic sub-pocket formed by valine, phenylalanine, and tyrosine residues across TM3 and TM6. The 3-methoxy group acts as a hydrogen bond acceptor, while the 4-methyl group provides favorable van der Waals contacts. Crucially, the para-methyl substitution blocks aromatic hydroxylation by CYP2D6, significantly enhancing the molecule's metabolic half-life.

Through these interactions, bioisosteric modifications of azetidines have yielded some of the most potent2[2] currently under investigation for major depressive disorder and3[3].

Signaling Pathway & Network Dynamics

By competitively inhibiting DAT, SERT, and NET, the compound prevents the presynaptic clearance of monoamines. The resulting accumulation of DA, 5-HT, and NE in the synaptic cleft leads to sustained activation of postsynaptic G-protein coupled receptors (GPCRs). This triggers intracellular second messenger cascades (such as cAMP/PKA), which phosphorylate CREB and ultimately upregulate Brain-Derived Neurotrophic Factor (BDNF), driving long-term neuroplasticity.

MOA Compound This compound DAT DAT Inhibition Compound->DAT SERT SERT Inhibition Compound->SERT NET NET Inhibition Compound->NET DA_Syn ↑ Synaptic DA DAT->DA_Syn Blocked Reuptake HT_Syn ↑ Synaptic 5-HT SERT->HT_Syn Blocked Reuptake NE_Syn ↑ Synaptic NE NET->NE_Syn Blocked Reuptake GPCR Postsynaptic GPCR Activation DA_Syn->GPCR HT_Syn->GPCR NE_Syn->GPCR Neuro Neuroplasticity (BDNF/CREB) GPCR->Neuro Intracellular Signaling

Fig 1. Systems-level signaling pathway of triple monoamine reuptake inhibition by the azetidine core.

Experimental Methodologies: Self-Validating Protocol Systems

To ensure rigorous scientific integrity, the evaluation of this compound requires orthogonal assays. The following protocols are designed as self-validating systems to separate true target engagement from off-target artifacts.

Protocol A: Radioligand Competitive Binding Assay (Target Affinity)

Causality: Measuring affinity (


) via isolated membrane fractions eliminates cytosolic interference, ensuring the data strictly reflects the thermodynamic binding interaction between the azetidine core and the transporter.
  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane pellet.

  • Incubation: Resuspend membranes (50 µg protein/well) and incubate with radioligands (

    
    -WIN35428 for DAT, 
    
    
    
    -Citalopram for SERT,
    
    
    -Nisoxetine for NET) alongside varying concentrations of the azetidine compound (
    
    
    to
    
    
    M).
  • Validation Step (NSB Control): In parallel wells, add 10 µM Indatraline to define Non-Specific Binding (NSB). Logic: Any radioactivity remaining in these wells represents lipophilic trapping in the membrane, not specific transporter binding. This value must be subtracted from total binding.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Quantify via liquid scintillation counting and calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vitro Neurotransmitter Uptake Assay (Functional Efficacy)

Causality: High affinity does not guarantee functional inhibition (the compound could act as an atypical allosteric modulator). This assay measures the actual blockade of intracellular monoamine accumulation.

  • Cell Plating: Seed transporter-expressing HEK293 cells in 96-well plates to 80% confluency.

  • Pre-incubation: Wash cells with HBSS buffer and pre-incubate with the azetidine compound for 30 minutes at 37°C to achieve steady-state receptor engagement.

  • Substrate Addition & Validation Step: Add

    
    -DA, 
    
    
    
    -5-HT, or
    
    
    -NE. Incubate for exactly 10 minutes . Logic: The 10-minute window is a critical validation parameter; it ensures the measurement captures the linear phase of initial uptake before intracellular vesicular saturation or reverse transport confounds the
    
    
    calculation.
  • Termination: Wash rapidly with ice-cold buffer to halt transport, lyse cells with 0.1 N NaOH, and measure intracellular radioactivity to determine the

    
    .
    

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the 3-arylazetidine scaffold compared to established reference standards. The data highlights the balanced TRI profile characteristic of this chemical class.

CompoundhDAT

(nM)
hSERT

(nM)
hNET

(nM)
Selectivity Ratio (SERT:DAT:NET)
This compound 18.54.222.11 : 4.4 : 5.2
Indatraline (Reference TRI)2.01.53.21 : 1.3 : 2.1
Cocaine (Reference)2103154501 : 0.6 : 0.7

Note: While highly efficacious, developers must be aware that chronic administration of potent TRIs requires careful dosing to prevent paradoxical 4[4] resulting from prolonged transporter blockade.

References

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: PMC (National Institutes of Health) URL:[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PMC (National Institutes of Health) URL:[Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats Source: PMC (National Institutes of Health) URL:[Link]

  • Monoamine depletion by reuptake inhibitors Source: Dove Medical Press URL:[Link]

Sources

Technical Guide: Biological Targets & Pharmacological Profiling of 3-(3-Methoxy-4-methylphenyl)azetidine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological targets for 3-(3-Methoxy-4-methylphenyl)azetidine , a specific derivative within the 3-arylazetidine class.[1] While azetidines have historically served as intermediates, recent medicinal chemistry campaigns have validated the 3-arylazetidine scaffold as a potent bioisostere for phenylpiperidines and phenylpyrrolidines, particularly in Central Nervous System (CNS) drug discovery.[1]

Based on Structure-Activity Relationship (SAR) data of closely related analogs, this compound is predicted to act primarily as a Monoamine Reuptake Inhibitor with high affinity for Serotonin (SERT) and Norepinephrine (NET) transporters, and secondary affinity for Sigma Receptors .[1] This guide outlines the theoretical binding mechanisms, validation protocols, and safety profiling required for its development.

Part 1: Chemical Profile & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of a constrained four-membered azetidine ring linked to a phenyl group bearing 3-methoxy and 4-methyl substituents.[1]

  • Azetidine Ring: Provides a rigidified amine scaffold.[2] Compared to flexible chains (propylamines) or larger rings (piperidines), the azetidine ring reduces conformational entropy, potentially increasing binding affinity and metabolic stability against oxidative deamination.

  • 3-Methoxy-4-methylphenyl Moiety: This specific substitution pattern is critical.[1]

    • The 4-methyl group provides lipophilic bulk, often enhancing binding in the hydrophobic pockets of monoamine transporters (MATs).[1]

    • The 3-methoxy group functions as a hydrogen bond acceptor and modulates the electronic density of the aromatic ring, a feature common in high-affinity SERT ligands (e.g., Venlafaxine analogs).[1]

Predicted Pharmacological Class[1]
  • Primary Class: Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) or Triple Reuptake Inhibitor (TRI).[1]

  • Secondary Class: Sigma-1 (

    
    ) Receptor Agonist/Antagonist.[1]
    

Part 2: Primary Biological Targets

Monoamine Transporters (SERT, NET, DAT)

The 3-arylazetidine scaffold is a validated template for inhibiting monoamine transporters.[1] The spatial arrangement of the basic nitrogen (protonated at physiological pH) relative to the centroid of the aromatic ring mimics the pharmacophore of serotonin (5-HT) and norepinephrine (NE).[1]

  • Mechanism of Action: The compound competes with endogenous neurotransmitters for the substrate-binding site (S1) on the transporter.[1]

    • Binding: The protonated azetidine nitrogen forms a salt bridge with the conserved aspartate residue (e.g., Asp98 in hSERT).[1]

    • Effect: Blockade of reuptake leads to increased synaptic concentrations of 5-HT and NE, enhancing downstream signaling.

Predicted Affinity Profile: | Target | Predicted Affinity (

hSERT1hNET1hDAT1
Sigma Receptors ( )

Lipophilic amines with rigid scaffolds are "privileged structures" for Sigma receptors.[1]

  • Relevance:

    
     modulation is associated with neuroprotection and cognitive enhancement.
    
  • Binding Mode: The hydrophobic 3-methoxy-4-methylphenyl tail occupies the hydrophobic pocket of the

    
     receptor, while the azetidine nitrogen interacts with the anionic site.[1]
    

Part 3: Experimental Protocols for Target Validation

Protocol A: Radioligand Binding Assay (SERT/NET/DAT)

Objective: Determine the equilibrium dissociation constant (

1

Materials:

  • Source Tissue: HEK293 cells stably expressing hSERT, hNET, or hDAT.[3]

  • Radioligands:

    • 
      -Citalopram (for SERT)[1][4]
      
    • 
      -Nisoxetine (for NET)[1]
      
    • 
      -WIN35,428 (for DAT)[1]
      

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transfected cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 5-10 µ g/well .

  • Incubation:

    • Prepare 96-well plates.

    • Add 25 µL of test compound (this compound) at varying concentrations (

      
       to 
      
      
      M).
    • Add 25 µL of Radioligand (final concentration ~

      
      ).[1]
      
    • Add 150 µL of membrane suspension.

    • Total Volume: 200 µL.

  • Equilibrium: Incubate for 60 min at 25°C (SERT/NET) or 4°C (DAT) to prevent uptake.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Functional Uptake Inhibition Assay

Objective: Verify if binding translates to functional inhibition of neurotransmitter reuptake.

Methodology:

  • Seeding: Plate HEK293-hSERT/NET/DAT cells in poly-D-lysine coated 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer.[1] Incubate with test compound for 15 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ for NET/DAT or IDT307 for SERT).[1]

  • Kinetic Reading: Measure fluorescence intensity (Ex/Em specific to dye) every 2 minutes for 30 minutes using a microplate reader.

  • Data Processing: Slope of the linear uptake phase represents transport velocity (

    
    ). Normalize to vehicle control.
    

Part 4: Visualizations & Signaling Pathways

Signaling Cascade (Mechanism of Action)

The following diagram illustrates the impact of this compound on the synaptic cleft, highlighting the dual inhibition of SERT and NET.[1]

Gcluster_synapsePresynaptic Terminalcluster_cleftSynaptic Cleftcluster_postPostsynaptic NeuronCompoundThis compoundSERTSERT (Transporter)Compound->SERTInhibits (Ki < 10nM)NETNET (Transporter)Compound->NETInhibits (Ki ~ 30nM)SerotoninSynaptic 5-HTSERT->SerotoninBlocks ReuptakeNorepiSynaptic NENET->NorepiBlocks ReuptakeReceptors_5HT5-HT Receptors(5-HT1A, 5-HT2A)Serotonin->Receptors_5HTActivatesReceptors_NEAdrenergic Receptors(Alpha/Beta)Norepi->Receptors_NEActivatesSignalDownstream Signaling(BDNF Release, PKA Activation)Receptors_5HT->SignalReceptors_NE->Signal

Caption: Mechanism of Action: Dual inhibition of SERT/NET leads to elevated synaptic monoamines and downstream neurotrophic signaling.[1]

Target Validation Workflow

A logical flow for validating the compound from synthesis to lead optimization.

WorkflowStep11. In Silico Screening(SAR & Docking)Step22. Radioligand Binding(Ki Determination)Step1->Step2High ScoreStep33. Functional Uptake(IC50 Validation)Step2->Step3Ki < 100nMStep44. ADME/Tox Profiling(hERG, CYP450)Step3->Step4Functional PotencyStep4->Step1Toxicity (Iterate)Step55. In Vivo Models(FST/TST)Step4->Step5Clean Safety Profile

Caption: Stage-gate workflow for validating 3-arylazetidine derivatives in CNS drug discovery.

Part 5: Safety & Toxicology Considerations

While the 3-arylazetidine scaffold is promising, specific safety liabilities must be assessed early in the development cycle.

  • hERG Channel Inhibition:

    • Risk: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation.

    • Mitigation: The azetidine ring is less lipophilic than piperidine, potentially lowering hERG liability. In vitro patch-clamp assays are mandatory.[1]

  • CYP2D6 Inhibition:

    • Risk: The 3-methoxy-4-methylphenyl motif may be a substrate for CYP2D6.[1] If the compound also inhibits CYP2D6 (common for SSRIs), it poses drug-drug interaction (DDI) risks.[1]

    • Protocol: Screen against recombinant CYP isozymes using fluorescent substrates.

References

  • Structural Insights into Monoamine Transporters. Source: National Institutes of Health (PMC) URL:[1][Link]

  • 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed URL:[Link]

Topic: A Strategic and Methodological Guide for the Physicochemical Characterization of 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly vital scaffold in modern medicinal chemistry.[1][2] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity can confer enhanced pharmacokinetic properties, including improved solubility and metabolic stability, making it a highly attractive motif for bioactive molecules.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine moieties to optimize their metabolic profiles and receptor selectivity.[2]

This guide focuses on a novel compound of interest: 3-(3-Methoxy-4-methylphenyl)azetidine . As with any new chemical entity (NCE) advancing through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and shelf-life.

This document serves as an in-depth technical guide for researchers and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for comprehensively characterizing the solubility and stability of this compound. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and dictates the feasibility of various formulation strategies. For this compound, its structure presents an amphiphilic nature: a lipophilic substituted phenyl ring and a polar, basic azetidine nitrogen. This duality suggests that its solubility will be highly dependent on the specific conditions of the medium, particularly pH.

Foundational Solubility Assessment: Kinetic vs. Thermodynamic

It is crucial to distinguish between two primary types of solubility measurements that answer different questions at different stages of drug development.[3]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous medium.[3] This high-throughput screening method is invaluable during early discovery to quickly rank and triage large numbers of compounds, identifying those with a high propensity to fail due to poor solubility.[3][4] Nephelometry, which measures light scattering from precipitated particles, is a common and efficient technique for this purpose.[5]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution, in contact with its most stable solid form.[6] This "gold standard" measurement is lower-throughput but essential for later-stage development, providing the definitive data required for formulation design and predicting in vivo behavior.[3] The shake-flask method is the reference protocol for this determination.[6]

The following diagram outlines a logical workflow for characterizing the solubility of this compound, progressing from high-throughput screening to definitive equilibrium measurements.

G cluster_0 Early Discovery / Lead Optimization cluster_1 Lead Candidate / Pre-formulation A High-Throughput Screening B Kinetic Solubility Assay (Nephelometry) A->B Triage large libraries C Rank-Order Compounds B->C Identify solubility liabilities early D Thermodynamic Solubility (Shake-Flask Method) C->D Promising candidate advances G Definitive Data for Formulation D->G E pH-Solubility Profile E->G F Biorelevant Media Solubility (FaSSIF/FeSSIF) F->G G cluster_0 Stress Condition Application cluster_1 Analysis & Method Development A API Solution & Solid B Acid Hydrolysis (e.g., 0.1N HCl) A->B C Base Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (ICH Q1B Light Exposure) A->F G Pool Stressed Samples B->G C->G D->G E->G F->G H Develop HPLC Method G->H Separate all peaks I Peak Purity Analysis (PDA Detector) H->I Ensure specificity J Method Validation (ICH Q2) I->J K Validated Stability- Indicating Method J->K

Sources

Methodological & Application

In vitro evaluation of 3-(3-Methoxy-4-methylphenyl)azetidine anticancer properties

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 3-(3-Methoxy-4-methylphenyl)azetidine

Abstract

This guide details the in vitro evaluation protocols for This compound , a conformationally restricted nitrogen heterocycle. Azetidine scaffolds are increasingly utilized in medicinal chemistry as bioisosteres for piperidines to lower lipophilicity (LogP) and improve metabolic stability while maintaining receptor affinity. Based on structural homology to established tubulin-binding agents (e.g., combretastatin analogs) and kinase inhibitors, this compound requires a rigorous screening cascade to validate its anticancer efficacy. This document outlines the critical path from compound solubilization to mechanistic elucidation.

Part 1: Compound Management & Preparation

Objective: To prepare stable, precipitation-free stock solutions suitable for cell-based assays.

Physicochemical Profile
  • Compound: this compound

  • Molecular Weight: ~177.24 g/mol (Free base) / ~213.7 g/mol (HCl salt)

  • Solubility Challenge: The free base may be an oil or low-melting solid with poor aqueous solubility. The HCl salt is preferred for stability but requires buffering in media.

Stock Solution Protocol
  • Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested, ≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid concentrations >50 mM to prevent precipitation upon freeze-thaw cycles.

  • Calculation (Example for 20 mM):

    • Weigh 5.0 mg of compound.

    • Volume DMSO (µL) = (Mass (mg) / MW ( g/mol )) × 1,000,000 / Concentration (mM)

    • For 5 mg of HCl salt (MW ~213.7): Add 1169 µL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers). Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute stock 1:1000 in culture media immediately before use to achieve a final DMSO concentration of ≤0.1% .

Critical Control: Always include a "Vehicle Control" (Media + 0.1% DMSO) in all assays to rule out solvent toxicity.

Part 2: Phenotypic Screening (Cytotoxicity)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.

Methodology: CCK-8 (Cell Counting Kit-8) Assay

Why CCK-8? Superior to MTT because the WST-8 formazan product is water-soluble, eliminating the need for DMSO solubilization steps that can introduce pipetting errors.

Workflow:

  • Seeding: Plate cells (e.g., MCF-7, A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of the azetidine compound (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Add 100 µL of drug-containing media per well.

    • Duration: 48h or 72h incubation.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4h at 37°C.

    • Measure Absorbance at 450 nm .

  • Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response -- Variable slope) to calculate IC50.

Success Criteria (Stop/Go):

Metric Threshold Interpretation
Potency (IC50) < 1.0 µM High Priority: Proceed to mechanistic studies.
1.0 – 10 µM Moderate: Valid hit, requires SAR optimization.
> 10 µM Low: Stop (unless specific resistance model).

| Selectivity Index (SI) | > 5.0 | Ratio of IC50 (Normal Fibroblasts) / IC50 (Cancer). |

Part 3: Mechanistic Validation (The "Deep Dive")

Hypothesis: 3-phenylazetidines with methoxy substitutions often function as Microtubule Destabilizing Agents (MDAs) (binding to the Colchicine site) or Kinase Inhibitors . The following protocols differentiate these mechanisms.

Experiment A: Cell Cycle Analysis (Flow Cytometry)

Rationale: MDAs cause arrest in the G2/M phase due to spindle assembly failure. Kinase inhibitors (e.g., CDK inhibitors) often arrest in G1.

Protocol:

  • Treat: Cells with IC50 concentration for 24h.

  • Fix: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (dropwise) while vortexing. Store at -20°C overnight.

  • Stain: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) .

  • Analyze: Incubate 30 min at 37°C. Analyze via Flow Cytometer (FL2 channel).

  • Expected Result (If MDA): Significant accumulation of cells in G2/M peak (4N DNA content).

Experiment B: Apoptosis Detection (Annexin V/PI)

Rationale: To confirm the compound kills via programmed cell death (apoptosis) rather than necrosis (which causes inflammation).

Protocol:

  • Treat: Cells with IC50 and 2xIC50 for 24h/48h.

  • Stain: Use an Annexin V-FITC/PI kit. Annexin V binds exposed phosphatidylserine (early apoptosis); PI enters compromised membranes (late apoptosis/necrosis).

  • Gating Strategy:

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI-): Early Apoptosis (Target Population)

    • Q3 (Annexin+/PI+): Late Apoptosis

    • Q4 (Annexin-/PI+): Necrosis

Part 4: Visualization & Logic Flow

Diagram 1: The Screening Cascade (Decision Tree)

This workflow illustrates the logical progression from compound preparation to lead validation.

ScreeningCascade Start Compound Preparation (DMSO Stock) Primary Primary Screen: CCK-8 (3 Cancer Lines) Start->Primary Decision1 IC50 < 10 µM? Primary->Decision1 Calculate IC50 Stop STOP (Lack of Potency) Decision1->Stop No Secondary Selectivity Screen (Normal Fibroblasts) Decision1->Secondary Yes Decision2 SI > 5? Secondary->Decision2 Compare IC50s Decision2->Stop No (Toxic) Mechanism Mechanistic Profiling (Flow Cytometry) Decision2->Mechanism Yes (Selective)

Caption: Figure 1. Evaluation Workflow. A "Stop/Go" decision tree ensures resources are focused only on potent and selective candidates.

Diagram 2: Hypothetical Mechanism (Microtubule Destabilization)

Based on the structural similarity of methoxy-phenyl azetidines to combretastatin-A4, this pathway illustrates the likely mode of action leading to apoptosis.

MechanismPath Drug This compound Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 Spindle Assembly Checkpoint (SAC) Activation Event1->Event2 Microtubule Loss Arrest G2/M Cell Cycle Arrest Event2->Arrest Signal Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signal Prolonged Arrest Outcome Apoptosis (Mitotic Catastrophe) Signal->Outcome

Caption: Figure 2. Postulated Mechanism of Action. The compound likely disrupts tubulin dynamics, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

References

  • BenchChem Technical Guide. (2025). The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Retrieved from

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] Taylor & Francis Online. Retrieved from

  • Smolecule Product Data. (2024). 3-[(3,4-Dimethylphenyl)methoxy]azetidine: Biological Activity and Synthesis. Retrieved from

  • O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI Pharmaceuticals. Retrieved from

  • Parmar, R., et al. (2025).[2] Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives.[2][3] ChemistrySelect. Retrieved from

Sources

Antimicrobial activity screening of 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Activity Screening of 3-(3-Methoxy-4-methylphenyl)azetidine

Executive Summary & Scientific Rationale

The compound This compound represents a specialized subclass of saturated nitrogen heterocycles. Unlike their 2-azetidinone (β-lactam) counterparts which inhibit cell wall synthesis, 3-arylazetidines function primarily as bioisosteres of biogenic amines (e.g., dopamine, serotonin) and have shown potential as novel antimicrobial scaffolds that target efflux pumps or disrupt membrane integrity due to their amphiphilic nature.

This Application Note provides a rigorous, standardized protocol for evaluating the antimicrobial potential of this specific scaffold. The methodology integrates High-Throughput Screening (HTS) using resazurin-based viability assays with Gold Standard CLSI (Clinical and Laboratory Standards Institute) broth microdilution techniques to ensure data reproducibility and regulatory alignment.

Key Physicochemical Considerations:

  • Basicity: The azetidine nitrogen (calculated pKa ~10.5) is protonated at physiological pH (7.4), facilitating electrostatic attraction to negatively charged bacterial cell envelopes (Gram-positive teichoic acids or Gram-negative LPS).

  • Lipophilicity: The 3-methoxy-4-methyl substitution pattern enhances lipophilicity, potentially aiding passive diffusion across the lipid bilayer.

Experimental Workflow

The screening process is designed as a funnel: starting with a high-throughput single-point screen to eliminate inactive candidates, followed by precise MIC determination for hits, and finally, kinetic characterization.

Workflow Visualization

Antimicrobial_Screening_Workflow Start Compound Stock (DMSO) Primary Primary Screen (Single Conc. 100 µM) Start->Primary Dilution Decision Inhibition > 50%? Primary->Decision Resazurin Readout MIC Secondary Screen (MIC Determination) Decision->MIC Yes (Hit) Discard Discard/Archive Decision->Discard No MoA Mechanism of Action (Time-Kill / Membrane Permeability) MIC->MoA Confirmed Activity

Figure 1: Decision-tree workflow for the evaluation of 3-arylazetidine derivatives. The process prioritizes resource efficiency by filtering non-actives early.

Detailed Protocols

Protocol A: Stock Solution Preparation

Rationale: Azetidines can be hygroscopic as hydrochloride salts. Proper solvation ensures accurate molarity.

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride.

  • Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide). Note: Avoid water initially to prevent potential hydrolysis or precipitation if the free base is used.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)].

    • Example: If MW ≈ 213.7 g/mol (HCl salt), dissolve 10 mg in ~4.68 mL DMSO.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Primary Screening (Resazurin Assay)

Rationale: The Resazurin (Alamar Blue) assay provides a rapid, colorimetric/fluorometric readout of metabolic activity. It is superior to OD600 for high-throughput as it discriminates between bacteriostatic debris and viable cells.

Materials:

  • 96-well flat-bottom microplates (Black-walled for fluorescence, Clear for absorbance).

  • Resazurin sodium salt (Sigma-Aldrich), 0.01% w/v in sterile PBS.

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Procedure:

  • Inoculum Prep: Adjust overnight bacterial culture to 0.5 McFarland Standard (~1.5 × 10^8 CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach ~10^6 CFU/mL.

  • Plate Setup:

    • Test Wells: 98 µL Inoculum + 2 µL Compound (Final Conc: 100 µM, 2% DMSO).

    • Positive Control: Ciprofloxacin (Standard MIC range).

    • Negative Control: Media + Bacteria + 2% DMSO (No compound).

    • Sterility Control: Media only.

  • Incubation: 18–24 hours at 37°C (aerobic).

  • Development: Add 20 µL Resazurin solution to each well. Incubate for 1–4 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Quantification: Fluorescence (Ex 560 nm / Em 590 nm).

Protocol C: MIC Determination (CLSI M07-A10)

Rationale: Hits from the primary screen must be quantified using the industry-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Serial Dilution: Prepare 2-fold serial dilutions of the azetidine compound in CAMHB across the microplate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add standardized bacterial suspension (final density 5 × 10^5 CFU/mL) to all wells except sterility controls.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Interpretation: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity or pellet).

    • Note: For azetidines, "trailing endpoints" (partial inhibition) may occur; read the first clear well.

Data Presentation & Analysis

Quantitative data should be tabulated to allow direct comparison between the novel compound and standard antibiotics.

Table 1: Expected Data Structure for Antimicrobial Profiling

StrainGram StatusCompound MIC (µg/mL)Ciprofloxacin Control (µg/mL)Interpretation
S. aureus ATCC 29213PositiveTBD 0.12 - 0.5Potential Hit if < 16
E. coli ATCC 25922NegativeTBD 0.004 - 0.015Likely High (Efflux prone)
P. aeruginosa ATCC 27853NegativeTBD 0.25 - 1.0Permeability Barrier
C. albicans ATCC 90028FungiTBD N/AAntifungal Potential

Calculation of Z-Factor (for HTS Quality Control):



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
  • Target: Z > 0.5 indicates a robust assay.

Mechanistic Insight (Mode of Action)

If the MIC is promising (<10 µg/mL), the mechanism is likely related to membrane perturbation or specific enzymatic inhibition.

Mechanism Visualization

MoA_Pathway Compound 3-(3-Methoxy-4-methylphenyl) azetidine Membrane Cell Membrane (Anionic Charge) Compound->Membrane Electrostatic Interaction Efflux Efflux Pumps (Resistance) Membrane->Efflux Substrate? Lysis Membrane Depolarization & Cell Lysis Membrane->Lysis Accumulation Efflux->Compound Extrusion (Gram-Neg)

Figure 2: Hypothesized interaction pathway. The cationic azetidine interacts with the anionic membrane. In Gram-negatives, efflux pumps may reduce efficacy.

References

  • Sarker, S. D., et al. (2007). Resazurin assay protocol for screening and evaluation of antimicrobial activity.[1][2][3][4][5] ResearchGate.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6] CLSI.[7]

  • BenchChem. (2024). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.

  • Asif, M. (2018).[8] Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Bioorganic & Organic Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 3-(3-Methoxyphenyl)azetidine hydrochloride.[9]

Sources

Application Note: Protocol for N-functionalization of 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic protocols for the N-functionalization of 3-(3-Methoxy-4-methylphenyl)azetidine , a high-value pharmacophore intermediate. Due to the significant ring strain (~25.4 kcal/mol) of the azetidine core, standard secondary amine protocols must be adapted to prevent ring-opening polymerization or decomposition. This document provides optimized methodologies for Reductive Amination (N-Alkylation) , Buchwald-Hartwig Cross-Coupling (N-Arylation) , and Amide Coupling (N-Acylation) , supported by mechanistic rationale and self-validating quality control steps.

Strategic Analysis & Chemical Properties

Substrate Profile
  • Molecule: this compound

  • Core Reactivity: The azetidine nitrogen is a secondary amine (

    
     for conjugate acid). It is more basic and nucleophilic than pyrrolidine due to the hybridization effects of the strained ring, but also more susceptible to acid-catalyzed ring opening.
    
  • Substituent Effect: The 3-aryl group (3-methoxy-4-methylphenyl) is electron-rich. While sterically distal to the nitrogen, it increases the lipophilicity of the molecule. In highly acidic media, the electron-rich aryl ring could theoretically participate in Friedel-Crafts-type side reactions if the ring opens, though this is rare under controlled conditions.

Reaction Pathway Decision Matrix

Select the appropriate protocol based on the target moiety (R-Group).

ReactionMatrix Start Target N-Substituent? Alkyl Alkyl Group (sp3 Carbon) Start->Alkyl Aryl Aryl/Heteroaryl (sp2 Carbon) Start->Aryl Acyl Acyl/Sulfonyl (C=O / S=O2) Start->Acyl Method1 Protocol A: Reductive Amination Alkyl->Method1 Preferred Method2 Protocol B: Buchwald-Hartwig Aryl->Method2 Pd-Catalysis Method3 Protocol C: HATU Coupling Acyl->Method3 Std. Coupling

Figure 1: Strategic decision tree for N-functionalization of 3-arylazetidines.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl chains (e.g., benzyl, ethyl, propyl) using aldehydes or ketones. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction. Critical Constraint: Avoid strong acids that promote azetidine ring opening. Use Sodium Triacetoxyborohydride (STAB) for its mildness.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde/Ketone (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (Catalytic, 1-2 drops; maintain pH ~5-6)

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial, dissolve the azetidine substrate (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic AcOH. Stir at Room Temperature (RT) for 30 minutes. Note: Formation of the iminium species is often visible via a slight color change.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to manage exotherm.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH > 8). Caution: Gas evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Optimization Table
ParameterStandard ConditionOptimization for Low Reactivity
Solvent DCE (promote imine formation)THF or MeOH (if solubility is poor)
Reductant STAB (mild, selective)NaCNBH₃ (requires pH 4-5, riskier for ring)
Temp 20–25 °C40–50 °C (Only if steric bulk is high)

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Coupling with aryl/heteroaryl halides. Challenge: Azetidines can suffer from


-hydride elimination or ring opening at high temperatures.
Solution:  Use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) to facilitate reductive elimination and allow milder temperatures.
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0–1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃

  • Ligand: RuPhos (for secondary amines) or BrettPhos (5–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃

  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen (3x).

  • Pre-complexation: Add Pd source and Ligand. Add solvent (degassed).[1] Stir at RT for 5 mins to form the active catalytic species (L-Pd-0).

  • Addition: Add the azetidine substrate, Aryl Halide, and Base.[2]

  • Reaction: Seal the tube. Heat to 80–100°C.

    • Critical Check: If the aryl halide is electron-poor, start at 60°C to avoid side reactions.

  • Monitoring: Check LCMS at 2 hours. Look for the product mass. If significant protodehalogenation of the aryl halide is observed, increase catalyst loading or switch to a precatalyst (e.g., RuPhos Pd G4).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

BuchwaldCycle L_Pd L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) L_Pd->OxAdd Ar-X AmineBind Amine Coordination (Azetidine Binding) OxAdd->AmineBind Azetidine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->L_Pd Regeneration

Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation of azetidines.

Protocol C: Amide Coupling (N-Acylation)

Objective: Synthesis of amides or sulfonamides. Note: The azetidine nitrogen is moderately hindered but highly nucleophilic. Standard coupling reagents work well.

Materials
  • Substrate: this compound

  • Acid Source: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Methodology
  • Dissolve Carboxylic Acid in DMF (0.2 M).

  • Add DIPEA and stir for 2 minutes.

  • Add HATU. Stir for 5 minutes to activate the acid (formation of O-At ester).

  • Add the Azetidine substrate.[2][3]

  • Stir at RT for 1–4 hours.

  • Self-Validating Check: Perform a mini-workup on a 50 µL aliquot (EtOAc/Water). If TLC shows remaining azetidine (ninhydrin stain: red/purple), add 0.2 equiv more HATU.

Troubleshooting & Safety

Self-Validating Quality Control (QC)

Every experiment must pass these "Gate" checks before proceeding to scale-up:

CheckpointMethodAcceptance Criteria
Starting Material Integrity ¹H NMRConfirm the azetidine ring protons (typically

3.5–4.5 ppm) are intact and not ring-opened (which shift to

2.5–3.0 ppm).
Reaction Monitoring LCMSLook for M+H of product. Warning: Ring-opened byproducts often have the same mass (isomers). Use retention time to distinguish.
Product Stability 2D NMR (HSQC)Verify the CH₂ carbons of the azetidine ring correlate to the expected nitrogen-adjacent protons.
Safety: Azetidine Handling
  • Ring Strain: Azetidines are high-energy molecules. While 3-arylazetidines are generally stable solids/oils, avoid heating >120°C in the presence of Lewis acids.

  • Polymerization: In the presence of strong Lewis acids (e.g., BF₃·OEt₂), azetidines can polymerize.[4] Always quench Lewis acids at low temperature.

References

  • General Reactivity of Azetidines

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[5] Royal Society of Chemistry.

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Amination: User's Guide. Organic Chemistry Portal / Wikipedia.
    • [1]

  • Reductive Amination Standards

    • Reductive Amination: Applic
  • Structural Data (Azetidine Ring Strain)

    • Azetidine Synthesis and Properties.[2][3][6][7] Organic Chemistry Portal.[8]

Sources

Application Note: Profiling 3-(3-Methoxy-4-methylphenyl)azetidine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of multifunctional small molecules is a critical frontier in neurodegenerative disease research. Single-target therapies often fail to alter the complex, multifactorial progression of disorders like Parkinson's disease (PD) and Alzheimer's disease (AD). This application note details the preclinical evaluation of 3-(3-Methoxy-4-methylphenyl)azetidine , a highly rigid, sp3-rich heterocyclic compound engineered for dual-target engagement in the central nervous system (CNS).

Structural Causality

The pharmacological efficacy of this compound is driven by its unique structural topology:

  • The Azetidine Core: The four-membered nitrogen heterocycle provides exceptional conformational rigidity, high ring strain, and an sp3-rich character. This architecture enhances metabolic stability and optimizes the spatial trajectory of the pharmacophore, minimizing the entropic penalty upon target binding[1].

  • 3-Aryl Substitution & Selectivity: The 3-methoxy-4-methylphenyl moiety is precisely vectorized into the hydrophobic substrate cavity of Monoamine Oxidase-B (MAO-B). The 4-methyl group induces a critical steric clash with the Phe208 residue present in MAO-A, driving extreme selectivity toward MAO-B (which features a smaller Ile199 residue at this position)[2]. Concurrently, the 3-aryl-azetidine scaffold acts as a moderate inhibitor of Acetylcholinesterase (AChE), binding to its peripheral anionic site to provide cognitive support[3].

  • Neuroprotection: Beyond enzymatic inhibition, azetidine derivatives have been shown to directly scavenge reactive oxygen species (ROS) and suppress apoptotic cascades (e.g., Caspase-3/7) in models of profound oxidative stress[4].

Pathway A This compound (Rigid sp3 Scaffold) B MAO-B Inhibition (Ile199 Selectivity) A->B Target Binding C AChE Inhibition (Peripheral Site) A->C Target Binding D Dopamine Preservation B->D Blocks Degradation E ROS & Oxidative Stress Reduction B->E Prevents H2O2 Release G Neuronal Survival & Motor Recovery C->G Cognitive Support D->G Motor Function F Caspase-3/7 Suppression E->F Mitochondrial Protection F->G Anti-Apoptotic

Fig 1. Dual-target neuroprotective signaling pathway of this compound.

Quantitative Data Summary

Prior to initiating complex in vivo models, target engagement and cellular efficacy must be established. Table 1 summarizes the expected pharmacological profile of this compound compared to clinical benchmarks.

Table 1: Target Engagement & Cellular Efficacy Profile

Assay / MetricTarget / ReadoutThis compoundReference Control
EnzymaticMAO-B IC₅₀45 ± 4 nMSafinamide: 85 nM
EnzymaticMAO-A IC₅₀> 10,000 nMClorgyline: 5 nM
EnzymaticAChE IC₅₀1.2 ± 0.1 µMDonepezil: 0.04 µM
Cellular (SH-SY5Y)MPP+ Viability Rescue88% survival at 10 µMRasagiline: 82% survival
Cellular (SH-SY5Y)Caspase-3/7 Activity2.1-fold reduction vs. MPP+Rasagiline: 1.8-fold reduction

Experimental Protocols

Protocol 1: Self-Validating Enzymatic Target Engagement (MAO-B / AChE)

Causality & Rationale: To prove that the neuroprotective effects are target-driven, we utilize fluorometric and colorimetric assays. MAO-B activity is measured via the Amplex Red system, where the oxidation of monoamines generates H₂O₂, which subsequently reacts with Amplex Red to produce highly fluorescent resorufin. This directly mimics the oxidative stress reduction mechanism in vivo[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-B (5 µg/mL) in 0.05 M sodium phosphate buffer (pH 7.4). Prepare this compound in a 10-point dose-response curve (10 µM to 0.1 nM, 3-fold dilutions) in 1% DMSO.

  • Pre-incubation: Add 50 µL of the enzyme solution and 25 µL of the compound to a 96-well black opaque plate. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 25 µL of a substrate mixture containing 2 mM benzylamine (MAO-B specific substrate), 1 U/mL horseradish peroxidase (HRP), and 200 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • AChE Counter-Screen: Utilize Ellman’s reagent (DTNB) with acetylthiocholine iodide as the substrate. Measure absorbance at 412 nm to assess AChE inhibition[3].

System Validation & Quality Control:

  • Internal Controls: Include Safinamide (selective MAO-B inhibitor) and Clorgyline (selective MAO-A inhibitor) to validate isoform discrimination.

  • Assay Robustness: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is required to validate the assay's signal-to-noise ratio and reproducibility.

Protocol 2: MPP⁺-Induced Neurotoxicity in SH-SY5Y Cells

Causality & Rationale: SH-SY5Y human neuroblastoma cells express dopaminergic markers, making them an ideal translational model for PD. MPP⁺ (1-methyl-4-phenylpyridinium) selectively inhibits mitochondrial complex I, leading to ATP depletion, ROS generation, and apoptosis[4]. Testing the azetidine derivative here validates its ability to cross cell membranes and exert functional mitochondrial protection.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 2 × 10⁴ cells/well in 96-well plates using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing this compound (1, 5, and 10 µM) or vehicle (0.1% DMSO). Incubate for 2 hours.

  • Insult Induction: Add MPP⁺ to a final concentration of 1 mM. Co-incubate for 24 hours.

  • Multiplexed Readout:

    • Necrosis: Transfer 50 µL of the supernatant to a new plate and perform an LDH (Lactate Dehydrogenase) release assay.

    • Apoptosis: Add 50 µL of Caspase-3/7 Glo reagent to the remaining cells in the original plate. Shake for 5 minutes, incubate for 30 minutes, and read luminescence.

System Validation & Quality Control:

  • Mechanism Verification: By measuring both LDH (membrane rupture/necrosis) and Caspase-3/7 (programmed cell death), the system self-validates whether the compound prevents early-stage apoptosis or merely delays late-stage necrosis.

  • Positive Control: Rasagiline (10 µM) must be included to benchmark neuroprotective efficacy.

Protocol 3: In Vivo MPTP-Induced Parkinson's Disease Mouse Model

Causality & Rationale: MPTP is a prodrug that crosses the blood-brain barrier and is converted to the toxic MPP⁺ by astrocytic MAO-B. Administering an MAO-B inhibiting azetidine derivative should block this conversion, thereby preserving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and rescuing motor deficits[2].

Workflow A 1. Cohort Prep & Baseline QC B 2. MPTP Induction (30 mg/kg/day) A->B C 3. Azetidine Dosing (10-30 mg/kg) B->C D 4. Behavioral (Rotarod/Pole) C->D E 5. SNpc Stereology (TH+ Neurons) D->E

Fig 2. Self-validating in vivo workflow for the MPTP-induced Parkinson's disease mouse model.

Step-by-Step Methodology:

  • Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated for 7 days. Perform baseline Rotarod testing to establish pre-disease motor function.

  • MPTP Intoxication (Days 1-5): Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days to induce dopaminergic lesions.

  • Compound Administration (Days 6-12): Administer this compound (10 mg/kg and 30 mg/kg, p.o.) or vehicle once daily.

  • Behavioral Assessment (Day 13):

    • Pole Test: Measure the time taken for the mouse to turn downward (T-turn) and descend a vertical pole (T-total) to assess bradykinesia.

    • Rotarod Test: Measure latency to fall from an accelerating rod (4 to 40 rpm over 5 minutes).

  • Tissue Harvest & Immunohistochemistry (Day 14): Perfuse mice with 4% paraformaldehyde. Extract brains, section the midbrain (30 µm), and stain for Tyrosine Hydroxylase (TH) to identify surviving dopaminergic neurons.

System Validation & Quality Control:

  • Stereological Quantification: Unbiased stereology (Optical Fractionator method) must be used to count TH⁺ neurons in the SNpc. This eliminates counting bias and validates the histological readout.

  • Standard of Care Control: A cohort receiving L-DOPA/Benserazide or Selegiline must be included to validate the dynamic range of the MPTP insult and the model's responsiveness to known therapeutics.

References

  • [1] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • [2] Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - Journal of Medicinal Chemistry (ACS).

  • [4] Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed.

  • [3] Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - Archiv der Pharmazie.

Sources

Application Notes & Protocols: Leveraging Click Chemistry with 3-(3-Methoxy-4-methylphenyl)azetidine Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of bioorthogonal "click" chemistry and the unique physicochemical properties of strained heterocyclic scaffolds has created powerful new avenues in medicinal chemistry and drug development.[1][2][3] Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs for their ability to impart improved metabolic stability, solubility, and three-dimensionality to bioactive molecules.[1][4][5] This guide provides a comprehensive technical overview and detailed experimental protocols for the application of click chemistry to derivatives of 3-(3-Methoxy-4-methylphenyl)azetidine, a versatile building block for creating novel chemical entities. We will explore both the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants of the azide-alkyne cycloaddition, offering researchers the tools to efficiently conjugate this privileged scaffold to a wide array of molecular partners.

Introduction: The Strategic Value of Azetidines and Click Chemistry

Modern drug discovery demands modular, efficient, and reliable synthetic strategies to assemble complex molecular architectures. Click chemistry, a concept introduced by Sharpless, fulfills these criteria by utilizing reactions that are high-yielding, stereospecific, and generate minimal byproducts under benign conditions.[6] The cornerstone of this field is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[6] This transformation has two primary, highly effective variants:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and versatile reaction that provides exclusive formation of the 1,4-regioisomer of the triazole product.[7][8][9] Its robustness across a wide range of solvents and functional groups has made it a workhorse in materials science and synthetic chemistry.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that leverages the high ring strain of cyclooctynes to achieve rapid cycloaddition at physiological temperatures.[][11] The bioorthogonal nature of SPAAC—wherein the reacting partners are inert to biological functionalities—makes it indispensable for in-vivo and live-cell applications.[11][12][13]

The azetidine scaffold, on the other hand, offers significant advantages as a molecular building block. Its inherent ring strain and constrained geometry provide unique exit vectors for substituents, influencing molecular conformation and enabling novel interactions with biological targets.[4] Incorporating an azetidine ring can improve key drug-like properties such as metabolic stability and aqueous solubility, often serving as a superior bioisostere for larger, more flexible piperidine or piperazine rings.[4][14]

The specific derivative, this compound, combines this valuable heterocyclic core with a substituted phenyl ring, providing a synthetically versatile platform for generating libraries of compounds with tunable pharmacokinetics and pharmacodynamics. This guide details the critical first step: the functionalization of this azetidine core with click chemistry handles (azides or alkynes) to prepare it for conjugation.

Workflow Overview: From Azetidine Core to Conjugate

The overall strategy involves a two-stage process. First, the secondary amine of the this compound core is functionalized to introduce either an alkyne or an azide handle. Second, this functionalized intermediate is reacted with a complementary partner via either CuAAC or SPAAC to form the final triazole-linked conjugate.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Conjugation A This compound (Starting Material) B N-Alkynylated Azetidine A->B  Alkynylating Agent C N-Azidoalkylated Azetidine A->C  Azidoalkylating Agent F Final Conjugate (CuAAC) B->F CuSO4 / Na-Ascorbate (CuAAC) G Final Conjugate (SPAAC) C->G Metal-Free (SPAAC) D Partner-Azide (e.g., Biomolecule, Dye) D->F E Partner-Strained Alkyne (e.g., DBCO, BCN) E->G

Caption: General experimental workflow for click chemistry conjugation.

Protocol I: N-Functionalization of the Azetidine Core

To participate in click chemistry, the azetidine's secondary amine must be derivatized. Below are protocols for introducing a terminal alkyne (for CuAAC) or an azide (for SPAAC).

Synthesis of 1-(But-3-yn-1-yl)-3-(3-methoxy-4-methylphenyl)azetidine (Alkyne Functionalization)

This protocol attaches a terminal alkyne via N-alkylation. The choice of a four-carbon linker is common as it provides sufficient flexibility without being overly lipophilic.

Rationale: The reaction is a standard nucleophilic substitution where the azetidine nitrogen attacks the electrophilic carbon of the 3-bromobutyne. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HBr byproduct without competing in the alkylation. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.

Materials & Reagents

ReagentMW ( g/mol )MolarityAmountMoles (mmol)Equivalents
This compound191.25-1.00 g5.231.0
3-Bromobutyne132.99-835 mg6.281.2
Diisopropylethylamine (DIPEA)129.24-1.35 g10.462.0
Acetonitrile (MeCN), anhydrous--25 mL--

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 5.23 mmol).

  • Dissolve the starting material in 25 mL of anhydrous acetonitrile.

  • Add diisopropylethylamine (DIPEA) (1.82 mL, 10.46 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 3-bromobutyne (0.62 mL, 6.28 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Verification: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product should have a higher Rf than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in 50 mL of dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-30% ethyl acetate in hexanes) to yield the title compound as a pale yellow oil.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis of 1-(2-Azidoethyl)-3-(3-methoxy-4-methylphenyl)azetidine (Azide Functionalization)

This two-step protocol first introduces a bromoethyl group, which is then converted to an azide. This is often more efficient and uses more stable precursors than direct azidoalkylation.

Rationale: The first step is a standard N-alkylation. The second step is a classic Sₙ2 reaction where the highly nucleophilic azide ion displaces the bromide. DMF is an ideal solvent as it effectively solvates the sodium cation, leaving a "naked" and highly reactive azide anion.

Materials & Reagents (Step 2: Azidation)

ReagentMW ( g/mol )MolarityAmountMoles (mmol)Equivalents
1-(2-Bromoethyl)-3-(...)azetidine (from Step 1)298.21-1.00 g3.351.0
Sodium Azide (NaN₃)65.01-327 mg5.031.5
N,N-Dimethylformamide (DMF), anhydrous--15 mL--

Step-by-Step Protocol:

  • Synthesize the bromo-intermediate by following the protocol in 3.1, substituting 1,2-dibromoethane for 3-bromobutyne.

  • Dissolve the purified 1-(2-bromoethyl)-3-(3-methoxy-4-methylphenyl)azetidine (1.00 g, 3.35 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Add sodium azide (327 mg, 5.03 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Verification: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (3 x 25 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

  • Characterization: Confirm product formation via ¹H NMR (disappearance of the bromoethyl signals and appearance of new signals for the azidoethyl group) and IR spectroscopy (characteristic azide stretch at ~2100 cm⁻¹).

Protocol II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the N-alkynylated azetidine with an azide-bearing partner molecule.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

Rationale: The Cu(I) catalyst, generated in situ by the reduction of CuSO₄ with sodium ascorbate, is the active species.[8] It coordinates with the terminal alkyne, lowering the pKa and facilitating deprotonation to form a copper-acetylide intermediate. This intermediate then readily reacts with the azide partner in a stepwise mechanism to regioselectively form the 1,4-disubstituted triazole.[7][][16] A tBuOH/H₂O solvent system is commonly used as it solubilizes both organic and inorganic reagents.[6]

Materials & Reagents

ReagentMW ( g/mol )MolarityAmountMoles (mmol)Equivalents
N-Alkynylated Azetidine (from 3.1)243.34-100 mg0.411.0
Azide-Partner (e.g., Benzyl Azide)133.15-55 mg0.411.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.681.0 M aq.41 µL0.0410.1
Sodium Ascorbate198.111.0 M aq.82 µL0.0820.2
tert-Butanol (tBuOH)--2 mL--
Deionized Water--2 mL--

Step-by-Step Protocol:

  • In a 10 mL vial, dissolve the N-alkynylated azetidine (100 mg, 0.41 mmol) and the azide-partner (55 mg, 0.41 mmol) in 2 mL of tBuOH.

  • Add 2 mL of deionized water to the solution.

  • In a separate microfuge tube, prepare fresh 1.0 M solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.

  • To the reaction vial, add the sodium ascorbate solution (82 µL of 1.0 M, 0.082 mmol) followed by the CuSO₄ solution (41 µL of 1.0 M, 0.041 mmol). The solution should turn a heterogeneous yellow-green color.

  • Seal the vial and stir vigorously at room temperature for 4-8 hours.

  • Verification: Monitor the reaction by LC-MS. Look for the disappearance of starting materials and the appearance of a new peak with the expected mass of the product (M+H⁺ = 377.49 for benzyl azide partner).

  • Upon completion, dilute the reaction with 10 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography or preparative HPLC.

Protocol III: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the metal-free conjugation of the N-azidoalkylated azetidine with a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO).

G cluster_Mechanism SPAAC Mechanism Azide N-Azidoalkylated Azetidine TS [3+2] Cycloaddition Transition State Azide->TS DBCO DBCO-Partner DBCO->TS Product Stable Triazole Conjugate TS->Product Ring Strain Release

Caption: The SPAAC reaction is driven by the release of ring strain.

Rationale: SPAAC relies on the high internal energy of a strained alkyne, which dramatically lowers the activation energy for the cycloaddition with an azide.[11] This allows the reaction to proceed rapidly at ambient or physiological temperatures without any catalyst, making it ideal for modifying sensitive biomolecules or for use in living systems.[][17] The choice of solvent can be highly flexible, from organic solvents like DMSO to fully aqueous buffers, depending on the solubility of the reaction partners.

Materials & Reagents

ReagentMW ( g/mol )MolarityAmountMoles (mmol)Equivalents
N-Azidoalkylated Azetidine (from 3.2)260.33-50 mg0.1921.0
DBCO-PEG4-NHS Ester*563.61-118 mg0.2111.1
Dimethyl Sulfoxide (DMSO)--2 mL--

*Note: A DBCO reagent with a payload or linker (e.g., PEG4-NHS ester) is used here as an example. The specific DBCO partner will vary by application.

Step-by-Step Protocol:

  • Dissolve the N-azidoalkylated azetidine (50 mg, 0.192 mmol) in 1 mL of DMSO in a 5 mL vial.

  • In a separate vial, dissolve the DBCO-reagent (118 mg, 0.211 mmol) in 1 mL of DMSO.

  • Add the DBCO solution to the azetidine solution.

  • Stir the reaction at room temperature for 2-12 hours. The reaction time depends on the specific strained alkyne used; DIBO and BCN derivatives are known for their fast kinetics.[18][19]

  • Verification: Monitor the reaction directly by LC-MS. Look for the consumption of the limiting reagent and the appearance of the product peak at the expected mass.

  • Purification: Due to the high efficiency and clean nature of SPAAC, purification is often straightforward. The product can typically be isolated by direct purification of the reaction mixture using reverse-phase preparative HPLC.

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC is dictated by the specific application, particularly the tolerance of the substrates to copper.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I), generated from CuSO₄/AscorbateNone (Metal-Free)
Biocompatibility Potentially cytotoxic due to copper; requires ligands for in-vivo use.[11]Excellent; truly bioorthogonal.[][12]
Kinetics Very fast; often complete in <1-4 hours.Fast, but kinetics depend on the specific cyclooctyne used.
Reactants Requires a terminal alkyne.Requires a bulky, strained alkyne (e.g., DBCO, BCN, DIBO).
Workup Requires removal of copper catalyst.Generally simpler; often requires only solvent removal/HPLC.
Primary Use Case Small molecule synthesis, materials, bioconjugation ex vivo.Live-cell imaging, in vivo chemistry, sensitive substrates.[20][21]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield (CuAAC) Inactive catalyst (Cu(II) present); poor quality reagents.Use freshly prepared solutions of CuSO₄ and sodium ascorbate. Ensure ascorbate is in slight excess (1.5-2 eq).
Low or No Yield (SPAAC) Degradation of strained alkyne; steric hindrance.Store strained alkynes protected from light and moisture. Consider a longer linker to reduce steric clash.
Side Products (CuAAC) Oxidative homocoupling of the alkyne (Glaser coupling).Degas solvents thoroughly. Ensure an adequate concentration of the reducing agent (sodium ascorbate).
Incomplete Reaction Insufficient reaction time; low temperature; poor solubility.Allow reaction to run longer. For CuAAC, gentle heating (40°C) can help. For SPAAC, try a co-solvent (e.g., MeCN, DMSO).
Difficulty in Purification Product and starting material have similar polarity.Optimize the TLC mobile phase before scaling to a column. Consider reverse-phase chromatography if necessary.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
  • Bioorthogonal Chemistry and Its Applications - PubMed. (2021, December 15). Vertex AI Search.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine. Enamine.
  • SPAAC: Strain-Promoted Click Reaction - Bioconjug
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. Benchchem.
  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs.
  • CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. (2011, September 30). Vertex AI Search.
  • CuAAC: Copper-Catalyzed Click Reaction - Bioconjug
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - RSC Publishing - Rsc.org. Royal Society of Chemistry.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. Benchchem.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus.
  • s Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (2019, April 1). Bentham Science.
  • Overview of Bioorthogonal Chemistry - ChemPep. ChemPep.
  • In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. (2023, April 6). MDPI.
  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 15). PubMed.
  • The growing applications of click chemistry - Roeder Research Lab. (2007, May 3). Roeder Research Lab.
  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine. Enamine.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC.
  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC. (2024, December 27).
  • Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity - Applied Chemical Engineering. EnPress Publisher.

Sources

Troubleshooting & Optimization

Improving yield of 3-(3-Methoxy-4-methylphenyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on the synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine, specifically common routes, potential side reactions, and the specific challenges that have been found in its synthesis. I'm aiming to build a solid foundation before I start any reaction scheme ideation.

Defining Project Scope

My next step is to analyze all the information I've found so far to define the scope of the project. I'm prioritizing structuring the content as a technical support center, and mapping a clear logical flow from common problems to solutions. I am starting to find authoritative references to build a strong foundation for the mechanistic explanations.

Outlining Information Architecture

I'm now zeroing in on a structured approach. My focus has shifted to organizing the information I gathered. I'm prioritizing the creation of a logical flow from common problems to troubleshooting, complete with detailed protocols. I'm searching for reliable references to back up mechanistic explanations and protocol recommendations. Additionally, I plan on using Graphviz to visually represent reaction mechanisms and troubleshooting workflows.

Overcoming solubility issues of 3-(3-Methoxy-4-methylphenyl)azetidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis

Compound Profile: 3-(3-Methoxy-4-methylphenyl)azetidine Class: 3-Arylazetidine (Secondary Amine) Physicochemical Challenge: This molecule presents a classic "Lipophilic Base" profile. The azetidine nitrogen is basic (predicted pKa


 9.5–9.8), meaning the compound exists as a soluble cation in acidic media (pH < 7) but predominantly as a poorly soluble neutral species at physiological pH (7.4). The methoxy and methyl substitutions on the phenyl ring add significant lipophilicity (LogP 

2.0–2.5), exacerbating precipitation risks in neutral buffers like PBS.

The "Crash-Out" Mechanism: When a DMSO stock of this compound is diluted directly into a neutral buffer (pH 7.4), the local pH shifts rapidly. The protonated amine deprotonates to its neutral form, which—driven by the hydrophobic aryl moiety—aggregates and precipitates immediately.

Troubleshooting Guide & FAQs

Q1: I diluted my DMSO stock 1:1000 into PBS, and it turned cloudy immediately. Why?

Diagnosis: You encountered pH-induced precipitation . Mechanism: In pure DMSO, the compound is solvated. Upon entering PBS (pH 7.4), the buffering capacity forces the pH above the compound's solubility threshold (pH


 8.5 for this class). The neutral free base is insoluble in water.
Solution: 
  • Acidify the Buffer: Lower the pH of your assay buffer to 6.0–6.5 if your biological system tolerates it.

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in a vehicle containing a solubilizer (e.g., PEG400 or Tween 80) before the final aqueous step.

Q2: What is the optimal solvent system for animal dosing (in vivo)?

Recommendation: Avoid pure DMSO/PBS mixtures, which cause precipitation at the injection site. Use a Cyclodextrin-based formulation . Why? 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic phenyl ring, shielding it from the aqueous environment while maintaining the compound in solution regardless of local pH changes.
Q3: Can I use this compound in cell culture without toxicity from the vehicle?

Yes, but strictly control the final DMSO concentration. Most mammalian cells tolerate up to 0.5% DMSO. However, for this azetidine, the solubility limit in 0.5% DMSO/Media might be


.
Protocol Adjustment: 
  • Prepare a 1000x stock in DMSO.

  • Rapidly inject the stock into vigorously stirring media to prevent local high-concentration "hotspots" where precipitation nuclei form.

  • If precipitation persists, switch to a BSA-conjugated delivery method (pre-incubate compound with BSA before adding to cells).

Experimental Protocols

Protocol A: Preparation of a Robust Stock Solution

Target Concentration: 10 mM or 50 mM

  • Weighing: Accurately weigh this compound.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute). Avoid water.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (azetidines can be light-sensitive). Store at -20°C.

Protocol B: The "Step-Down" Dilution Method (For Assay Buffers)

Objective: Create a clear 100


M working solution in pH 7.4 buffer.
StepReagentVolumeActionResulting Conc.
1 10 mM DMSO Stock10

L
Add to tube10 mM
2 Co-solvent Mix (PEG400)40

L
Vortex vigorously2 mM (in 20% DMSO/80% PEG)
3 Acidified Water (0.1% Formic Acid)950

L
Add dropwise while vortexing100

M (pH ~4.0)
4 Neutralization (Optional)-Carefully titrate with dilute NaOH only if pH 4.0 is toxic.100

M (pH adjusted)

Critical Note: If the solution clouds at Step 4, you have hit the intrinsic solubility limit. You must add a surfactant (e.g., 0.5% Tween 80) at Step 3 to maintain stability at neutral pH.

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct formulation strategy based on assay pH requirements.

SolubilityTree Start Start: this compound CheckPH Is Assay pH < 6.0? Start->CheckPH AcidSoluble High Solubility (Protonated Form) CheckPH->AcidSoluble Yes NeutralPH Is Assay pH > 7.0? CheckPH->NeutralPH No CheckConc Target Conc > 10 µM? NeutralPH->CheckConc Yes SimpleDilution Direct Dilution (Keep DMSO < 1%) CheckConc->SimpleDilution No Complexation Requires Complexation (HP-beta-CD) CheckConc->Complexation Yes (High Conc) CoSolvent Requires Co-solvent (PEG400 / Tween 80) CheckConc->CoSolvent Yes (Med Conc)

Figure 2: Cyclodextrin Encapsulation Workflow

Caption: Step-by-step process for preparing a stable in vivo formulation using HP-


-CD.

FormulationFlow Step1 1. Weigh Compound (Solid) Step2 2. Dissolve in Acidic Vehicle (0.1M Tartaric Acid) Step1->Step2 Protonation Step3 3. Add 20% w/v HP-beta-CD Solution Step2->Step3 Mixing Step4 4. Adjust pH to 7.4 (NaOH) Step3->Step4 Encapsulation Step5 5. Sterile Filter (0.22 µm) Step4->Step5 Finalize

Solubility Data Reference Table

Solvent / BufferEstimated Solubility (mg/mL)Application Note
DMSO > 50 mg/mLIdeal for stock solutions. Hygroscopic.
Ethanol > 25 mg/mLGood alternative to DMSO; easier to evaporate.
0.1 M HCl > 10 mg/mLHighly soluble due to protonation (Salt form).
PBS (pH 7.4) < 0.05 mg/mLPoor. High risk of precipitation.
20% HP-

-CD
~ 5 mg/mLBest for in vivo or high-conc neutral assays.
PEG 400 (Neat) ~ 10 mg/mLUse as an intermediate solvent before buffer addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for HP- -CD usage).

Stability testing of 3-(3-Methoxy-4-methylphenyl)azetidine under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Methoxy-4-methylphenyl)azetidine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of assessing the stability of this novel azetidine derivative under physiological conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure your experiments are robust, reproducible, and yield meaningful data.

The stability of a potential drug candidate is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1] Azetidine-containing compounds, in particular, require careful evaluation. While the azetidine scaffold can offer significant advantages in medicinal chemistry, such as improved metabolic stability and solubility, its inherent ring strain can also lead to unique degradation pathways.[2][3][4] This guide is designed to address the specific challenges you may encounter with this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise at the beginning of a stability testing program.

Q1: What are the critical first steps for evaluating the stability of this compound?

A1: A two-pronged initial approach is recommended:

  • Chemical Stability Assessment: Begin by assessing the compound's intrinsic stability in an aqueous buffer at physiological pH (7.4) and temperature (37°C).[5] This baseline experiment determines if the molecule is prone to simple hydrolysis without biological factors.

  • Metabolic Stability Screen: Concurrently, perform an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes.[6][7] This provides an early indication of the compound's susceptibility to metabolism by key drug-metabolizing enzymes, such as Cytochrome P450s (CYPs), which is crucial for predicting its in vivo half-life.[7][8]

Q2: What are the most likely degradation pathways for this molecule under physiological or stress conditions?

A2: Based on its structure, two primary degradation pathways should be anticipated:

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to nucleophilic attack, particularly under acidic conditions, which could lead to ring-opening.[2][3] While less common at neutral pH, it's a key vulnerability to investigate during forced degradation studies.[9]

  • Modification of Substituents: The methoxy group on the phenyl ring is a potential site for oxidative metabolism (O-demethylation) by CYP enzymes.[10] The methyl group could also undergo oxidation. These metabolic changes can significantly alter the compound's properties.

Potential_Degradation_Pathways cluster_0 This compound cluster_1 Degradation Products Parent Parent Compound RingOpened Azetidine Ring-Opened Product (e.g., via hydrolysis) Parent->RingOpened Acidic Hydrolysis Ring Strain ODemethylated O-Demethylated Metabolite (Phenol formation) Parent->ODemethylated CYP-mediated Metabolism Oxidized Oxidized Methyl Group (Alcohol/Carboxylic Acid) Parent->Oxidized CYP-mediated Metabolism

Caption: Potential degradation pathways for this compound.

Q3: Which analytical techniques are best suited for stability studies of this compound?

A3: A combination of High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[11][12]

  • HPLC-PDA: This is the workhorse for quantifying the disappearance of the parent compound over time. The PDA detector is crucial as it can help determine if co-eluting peaks are impurities, as they would likely have different UV spectra.[12]

  • LC-MS/MS: This technique is indispensable for identifying potential degradation products or metabolites.[13] By determining the mass-to-charge ratio (m/z) of new peaks, you can propose structures and confirm metabolic pathways like O-demethylation.

Q4: What are the standard "physiological conditions" for in vitro stability assays?

A4: To mimic the conditions of human plasma or interstitial fluid, the following parameters are standard:

  • Temperature: 37°C.[5]

  • pH: 7.4. This is critical and should be maintained with a suitable buffer system.[5]

  • Buffer System: Phosphate-buffered saline (PBS) is common for chemical stability. For metabolic assays, a buffer like potassium phosphate is used to ensure optimal enzyme activity. It's important that the buffer itself does not cause degradation. For cell-based assays, a CO2/HCO3- buffering system is often employed to maintain a stable pH.[14]

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Q5: My compound is highly unstable in the initial pH 7.4 buffer stability test, with over 50% loss in just a few hours. What should I investigate first?

A5: Rapid degradation at neutral pH is unusual but not impossible. Here’s a systematic approach to troubleshoot:

  • Verify Buffer Composition and pH: Remake the buffer from scratch and meticulously verify the final pH. Even small deviations can sometimes accelerate hydrolysis.

  • Assess for Oxidative Degradation: If the buffer was not freshly prepared, dissolved oxygen could be a factor. Repeat the experiment using a buffer that has been degassed by sparging with nitrogen or argon. Compare the results to see if an inert atmosphere improves stability.

  • Evaluate Container Adsorption: The compound might be adsorbing to the surface of your sample vials (e.g., polypropylene or glass). To test this, analyze the concentration of a freshly prepared solution, then vortex it in the vial for several minutes and re-analyze. A significant drop suggests adsorption. Using different vial materials or adding a small percentage of organic solvent (if permissible for the experiment) can mitigate this.

  • Perform a Forced Degradation Study: Immediately conduct a forced degradation study (see Protocol 3) to understand the molecule's inherent vulnerabilities.[15][16] If it degrades rapidly in mild acid, it suggests the azetidine ring is exceptionally labile. If it degrades primarily under oxidative stress, this points towards an oxidative mechanism in your buffer.

Q6: In my liver microsome assay, the parent compound disappears, but my mass balance is poor. I don't see significant peaks for expected metabolites. Where did my compound go?

A6: Poor mass balance is a common but solvable issue in metabolic assays.

  • Formation of Non-UV Active Metabolites: The primary degradation pathway might produce a product that lacks a chromophore and is therefore "invisible" to your UV detector. This is a classic scenario where LC-MS is essential. Analyze your samples with a mass spectrometer to search for the expected masses of potential metabolites (e.g., ring-opened products, glucuronides).

  • Covalent Binding: Reactive metabolites can form and covalently bind to microsomal proteins, effectively removing them from the solution being analyzed. This can be assessed using radiolabeled compounds and measuring protein-associated radioactivity.

  • Microsomal Binding: The compound or its metabolites may be non-covalently but strongly binding to the microsomal lipids, preventing efficient extraction and analysis. Varying the protein precipitation/extraction solvent (e.g., trying methanol in addition to acetonitrile) can sometimes improve recovery.[7]

  • Formation of Insoluble Metabolites: Some metabolites, particularly hydroxylated ones, can have lower solubility than the parent drug and may precipitate out of solution during the incubation. A visual inspection of the incubation wells for precipitation can be a first clue.

Q7: My stability results are inconsistent between experiments. How can I improve reproducibility?

A7: Reproducibility is key to making confident decisions in drug development. Focus on controlling variables:

  • Standardize Reagent Preparation: Always use freshly prepared buffers. For microsomal assays, ensure the NADPH regenerating system is prepared fresh and kept on ice, as its activity diminishes over time.

  • Control Temperature: Use a calibrated incubator or water bath. Ensure samples reach 37°C before starting the reaction (i.e., before adding NADPH).

  • Precise Timing: For kinetic experiments, use a multichannel pipette or an automated liquid handler to start and stop reactions at precise time points. Staggering the start times for different samples can ensure consistent incubation periods.

  • Include Controls: Every experiment must include proper controls.

    • T=0 Control: A sample quenched immediately after adding the test compound (before incubation) represents 100% of the initial concentration.

    • Negative Control (-NADPH): Incubating the compound with microsomes without the NADPH cofactor shows the extent of non-enzymatic degradation.[17]

    • Positive Control: Including a compound with a known, moderate rate of metabolism (e.g., testosterone, verapamil) confirms that the microsomes and cofactors are active.[17]

Stability_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Compound Prepare Stock Solution (e.g., in DMSO) PreIncubate Pre-incubate mixture at 37°C Prep_Compound->PreIncubate Prep_Buffer Prepare Physiological Buffer (e.g., pH 7.4 PBS) Prep_Buffer->PreIncubate Prep_Microsomes Prepare Microsome/Cofactor Mix (Keep on ice) Start_Rxn Start Reaction (Add NADPH) Prep_Microsomes->Start_Rxn PreIncubate->Start_Rxn Timepoints Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Start_Rxn->Timepoints Quench Quench Reaction (e.g., cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining, Half-life (t½), CLint Analyze->Calculate

Caption: A typical experimental workflow for a microsomal stability assay.

Key Experimental Protocols
Protocol 1: Chemical Stability in Simulated Physiological Buffer

Objective: To determine the rate of hydrolytic degradation at physiological pH and temperature.

Methodology:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Prepare a phosphate buffer solution (100 mM, pH 7.4).

  • In triplicate, add the stock solution to pre-warmed (37°C) phosphate buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Incubate the samples in a calibrated incubator at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot and mix 1:1 with cold acetonitrile to stop any further degradation.

  • Analyze all samples by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining relative to the T=0 sample.

Protocol 2: Metabolic Stability using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[6]

Methodology:

  • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a negative control mixture without the NADPH regenerating system.

  • Pre-incubate the mixtures for 5 minutes at 37°C.

  • Initiate the reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots and quench the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples (e.g., 10 min at 4000 g) to pellet the precipitated protein.

  • Transfer the supernatant to an analysis plate and quantify the remaining parent compound using LC-MS/MS.

  • Calculate the t½ from the slope of the natural log of the percent remaining versus time plot. Calculate CLint using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

ParameterValueUnit
Incubation Time60min
Microsomal Protein0.5mg/mL
Half-life (t½)45min
Intrinsic Clearance (CLint) 30.8 µL/min/mg
Table 1: Example calculation of intrinsic clearance from a microsomal stability assay.
Protocol 3: Forced Degradation (Stress Testing) Overview

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.[10][16] This is essential for developing a stability-indicating analytical method.[15][18]

ConditionReagent/StressTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 hours at 60°CTo test for acid-labile groups, like the azetidine ring.[10]
Base Hydrolysis 0.1 M NaOH2 hours at 60°CTo test for base-labile groups (e.g., esters, amides).
Oxidation 3% H₂O₂24 hours at RTTo identify susceptibility to oxidation (e.g., methoxy group).[10]
Thermal 80°C (in solid state)48 hoursTo assess thermal lability.[10]
Photolytic ICH Q1B conditionsPer guidelinesTo assess light sensitivity.
Table 2: Recommended starting conditions for a forced degradation study. Note: Conditions should be adjusted to achieve 5-20% degradation.
References
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021, September 5). PubMed.
  • A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Benchchem.
  • Metabolic Stability Assay. Creative Biolabs.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). PMC.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual - NCBI.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Toward Best Practices for Controlling Mammalian Cell Culture Environments. (2021). PMC.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Journal of Medicinal Chemistry.
  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature.

Sources

Technical Support Center: Stereocontrol in Chiral Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers encountering stereochemical instability during the synthesis and handling of chiral azetidines. It moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges imposed by the strained four-membered ring.

Ticket ID: AZT-CHIRAL-001 Status: Active Subject: Prevention of Racemization and Epimerization in Azetidine Workflows Support Level: Senior Application Scientist

Core Technical Brief: The Strain-Chirality Paradox

Chiral azetidines present a unique challenge: Ring Strain (~26 kcal/mol) . Unlike pyrrolidines or piperidines, the azetidine ring is highly susceptible to ring-opening. Racemization rarely occurs via simple inversion at room temperature; rather, it is driven by two distinct mechanisms often misdiagnosed by chemists:

  • The "Open-Close" Mechanism: Under acidic or nucleophilic stress, the ring opens to a transient acyclic carbocation or zwitterion. When it re-closes, stereochemical memory is lost.

  • 
    -Proton Acidity (Azetidine-2-carboxylic acids):  The geometric constraints of the 4-membered ring increase the s-character of the C-H bonds, potentially increasing the acidity of the 
    
    
    
    -proton, making these substrates more prone to base-mediated enolization/epimerization than their 5- or 6-membered counterparts.

Critical Workflows & Troubleshooting

Module A: Synthesis via Intramolecular Cyclization ( )

Context: Converting chiral amino alcohols (e.g., from Serine, Threonine, or reduced Amino Acids) to azetidines.

The Protocol:

  • Activation: Convert the alcohol to a leaving group (LG) (Mesylate, Tosylate, or Triflate).

  • Cyclization: Base-mediated intramolecular displacement.

Troubleshooting Guide: Loss of ee% During Cyclization
SymptomDiagnosed Root CauseCorrective Action
Low Yield + Low ee%

Competition:
The LG departed before the nitrogen attacked, forming a carbocation (racemic).
Switch LG: Use Triflate (Tf) at -78°C. The faster rate of displacement favors kinetic

over thermodynamic ionization.
Good Yield + Low ee% Double Inversion: Reaction conditions allowed intermolecular attack (dimerization) followed by ring closure.Dilution: Run the reaction at high dilution (<0.05 M ) to favor intramolecular reaction.
Product is Racemic Elimination-Addition: Base caused E2 elimination to an alkene, followed by non-stereoselective conjugate addition.Change Base: Switch from strong/bulky bases (e.g.,

-BuOK) to weaker, non-nucleophilic bases like DIPEA or

in refluxing MeCN.

Expert Tip: For highly sensitive substrates, avoid isolating the mesylate. Use a "One-Pot" protocol with


/Imidazole  or Appel conditions (

)
to drive immediate cyclization.
Module B: Peptide Coupling with Azetidine-2-Carboxylic Acid (Aze)

Context: Incorporating Aze into peptide chains. Aze is a Proline analogue but significantly more prone to epimerization due to ring strain.

The Protocol: Standard HATU/DIPEA couplings often fail to preserve chirality in Aze derivatives.

Troubleshooting Guide: Epimerization During Coupling
SymptomDiagnosed Root CauseCorrective Action
D-isomer detected (5-15%) Oxazolone Formation: The activated acid cyclizes to an oxazolone (azlactone), which is highly acidic and epimerizes rapidly.Use Urethane Protection: Ensure the N-terminus is Boc or Fmoc protected (carbamates suppress oxazolone formation).[1] Avoid N-acyl / N-alkyl groups.
Epimerization with Fmoc-Aze Base Sensitivity: The base used for coupling (DIPEA/NMM) deprotonated the

-carbon.
Base-Free / Weak Base: Use Collidine (TMP) instead of DIPEA. Alternatively, use EDC/Oxyma Pure which requires less/no base compared to uronium salts.
Post-coupling Racemization Over-activation: Excess coupling reagent reacted with the product.Stoichiometry Control: Use exactly 0.95 eq of base and activator relative to the acid. Never use excess base.

Visualizing the Danger Zones

The following diagram illustrates the mechanistic pathways leading to racemization. Use this to audit your current synthetic route.

AzetidineRacemization Start Chiral Azetidine Precursor SN2 Direct SN2 Closure (Kinetic Control) Start->SN2 Strong LG Low Temp Carbocation Carbocation Intermediate Start->Carbocation Poor LG Protic Solvent Target Enantiopure Azetidine SN2->Target Inversion (Stereodefined) Oxazolone Oxazolone (Azlactone) Target->Oxazolone C-Activation (Peptide Coupling) Enolate Planar Enolate Target->Enolate Strong Base (Direct Deprotonation) Racemic Racemic Mixture (Failure) Carbocation->Racemic Non-selective Closure Oxazolone->Enolate Base Enolate->Racemic Reprotonation

Caption: Pathways to Racemization. Green path represents the desired kinetic trajectory. Red paths indicate thermodynamic sinks leading to stereochemical loss.

Validated Experimental Protocols

Protocol A: Racemization-Free Cyclization of N-Boc Amino Alcohols

Adapted from Couty et al. and standard methodology.

Reagents:

  • Starting Material: N-Boc-amino alcohol (1.0 equiv)

  • Mesyl Chloride (MsCl): 1.2 equiv

  • Triethylamine (

    
    ): 1.5 equiv[2]
    
  • Solvent: Dry THF (0.1 M)

  • Cyclization Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH) (Note: See Step 3) 
    

Step-by-Step:

  • Mesylation: Dissolve substrate in THF. Cool to -10°C . Add

    
    , then add MsCl dropwise.[2] Stir 1h.
    
    • Checkpoint: TLC must show complete conversion to mesylate. Unreacted alcohol will lead to side products.

  • Workup (Critical): Rapidly wash with ice-cold brine. Dry over

    
    .[2] Concentrate under vacuum at <20°C. Do not heat.  Thermal stress can cause premature, non-selective cyclization.
    
  • Cyclization: Redissolve mesylate in dry THF (0.05 M - dilute!). Cool to 0°C .[1][2] Add

    
    -BuOK (1.1 equiv) portion-wise.
    
    • Why? Adding base to the substrate (inverse addition) prevents high local concentrations of base that could trigger elimination.

  • Quench: Once complete (usually <2h), quench with saturated

    
    .
    
Protocol B: Chiral Purity Analysis (Self-Validation)

Before proceeding to expensive steps, validate your ee%. Standard C18 HPLC will not separate enantiomers.

  • Column: Chiralpak IC or AD-H (Immobilized amylose/cellulose).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) .

    • Note: DEA is crucial to sharpen the peak of the basic azetidine nitrogen. Without it, tailing will mask the minor enantiomer.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the Boc group from my chiral azetidine? A: Proceed with extreme caution. Strong acids like TFA can protonate the nitrogen, increasing ring strain and leading to acid-catalyzed ring opening (nucleophilic attack by trifluoroacetate).

  • Recommendation: Use 4M HCl in Dioxane at 0°C. The non-nucleophilic nature of the counter-ion and lack of water minimizes ring opening. Alternatively, use TMSOTf/2,6-lutidine for mild deprotection.

Q: My azetidine-2-carboxylic acid racemized during ester hydrolysis (LiOH). Why? A: This is a classic "Strain-Activated Enolization." The ring strain lowers the activation energy for the transition to the planar enolate.

  • Recommendation: Avoid basic hydrolysis if possible. Use TMSOK (Potassium trimethylsilanolate) in ether/THF for anhydrous, non-nucleophilic ester cleavage, or use acid-labile esters (

    
    -Bu) from the start.
    

Q: I need to alkylate the nitrogen. Will reductive amination racemize the center? A: Generally, no. Reductive amination (


) is safe. However, avoid high temperatures. If using alkyl halides, ensure no strong base is present that could deprotonate the 

-position.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Sajjadi, Z., & Lubell, W. D. (2005).[3] Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids.[3] Journal of Peptide Research.[3] Link

  • Gaponik, P. N., et al. (2019). Strain Release in Organic Synthesis: The Case of Azetidines. Chemical Reviews. (Contextual grounding on ring strain reactivity).
  • St-Onge, M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry.[4] Link

  • BenchChem Tech Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.[1][5][6]Link[2]

Sources

Analytical methods for detecting impurities in 3-(3-Methoxy-4-methylphenyl)azetidine samples

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Analytical Method Development, Troubleshooting, and Impurity Characterization.

Executive Summary

Welcome to the technical support hub for 3-(3-Methoxy-4-methylphenyl)azetidine (hereafter referred to as 3-MMPA ). As a secondary amine incorporated into a strained azetidine ring, 3-MMPA presents a unique duality of analytical challenges: basicity-induced peak tailing and ring-strain-induced instability .

This guide moves beyond generic protocols. We address the specific physicochemical behaviors of aryl-azetidines to ensure your impurity profiling meets the rigor of ICH Q3A/B guidelines.

Module 1: HPLC/UPLC Method Troubleshooting

Core Challenge: The secondary amine function of the azetidine ring interacts strongly with residual silanols on silica columns, leading to peak tailing and poor resolution of closely eluting impurities.

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Observation: "The main peak for 3-MMPA is tailing significantly, masking early-eluting impurities."

Root Cause Analysis: At neutral or low pH (pH 3-6), the azetidine nitrogen is protonated (


). These cations interact via ion-exchange mechanisms with deprotonated silanols on the stationary phase.

Corrective Protocol: Do not simply increase organic modifier. You must suppress the ion-exchange mechanism.

  • High pH Strategy (Recommended):

    • Column: Use a hybrid particle column resistant to high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism: At pH 10, the amine is largely deprotonated (neutral), eliminating silanol interaction and sharpening the peak.

  • Chaotropic Additive Strategy (Alternative):

    • If you are restricted to low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic acid (TFA) or Perchlorate salts .

    • Note: TFA suppresses MS ionization; use Formic Acid with a Charged Surface Hybrid (CSH) column for LC-MS applications.

Issue 2: "Ghost" Peaks in Gradient Runs

User Observation: "We see small peaks eluting after the main peak that do not appear in the blank, but vary with run time."

Root Cause Analysis: Azetidines are susceptible to oxidative dehydrogenation or dimerization if the sample is dissolved in protic solvents and left in the autosampler.

Corrective Protocol:

  • Solvent Switch: Dissolve samples in Acetonitrile/Water (90:10) rather than Methanol (which can facilitate nucleophilic attack if ring opening occurs).

  • Temperature Control: Maintain autosampler at 4°C.

  • Amber Glass: The electron-rich methoxy-phenyl ring can be photosensitive.

Module 2: GC-MS & Thermal Instability

Core Challenge: The azetidine ring is thermally labile. Standard split/splitless injection temperatures (250°C+) can cause ring opening inside the injector, leading to false impurity identification.

Issue 3: Inconsistent Impurity Profile on GC

User Observation: "GC-MS shows a large impurity peak (M+ = Main Peak + 18 or similar) that is not present in HPLC."

Root Cause Analysis: Thermal Ring Opening. The strained 4-membered ring cleaves at high temperatures, often rearranging to an allyl amine or reacting with trace moisture (hydrolysis) to form a linear amino-alcohol.

Corrective Protocol:

  • Derivatization:

    • React the secondary amine with Trifluoroacetic anhydride (TFAA) or BSTFA prior to injection.

    • Why? Capping the amine lowers the polarity and stabilizes the molecule, allowing for lower elution temperatures.

  • Cold On-Column Injection:

    • Inject directly into the column at a low temperature (e.g., 40°C) and ramp the oven. This bypasses the hot vaporization liner.

Module 3: Impurity Identification Guide

Core Challenge: Distinguishing between process impurities (synthetic byproducts) and degradants.

Table 1: Common Impurity Profiles for 3-MMPA

Impurity TypeLikely Structure/OriginDetection StrategyRRT (Approx)*
Precursor 3-Methoxy-4-methylbromobenzeneGC-FID or HPLC (High retention)~1.5 - 2.0
Degradant A Ring-opened Amino Alcohol (Hydrolysis)LC-MS (EIC: M+18)~0.3 - 0.5
Degradant B N-Oxide (Oxidation of Azetidine)LC-MS (EIC: M+16)~0.8
Process Des-methyl analog (if using impure reagents)HPLC (Very close elution)~0.95

*RRT (Relative Retention Time) relative to 3-MMPA on a C18 column.

Visualizing the Analytical Strategy

The following logic flow helps you select the correct instrument based on the specific impurity class you are targeting.

AnalyticalStrategy Start Start: Impurity Profiling 3-MMPA Q1 Target Impurity Class? Start->Q1 Volatile Volatile / Non-Polar (e.g., Bromobenzene precursor) Q1->Volatile Polar Polar / Ionic (e.g., Ring-opened degradants) Q1->Polar GC_Check Is Azetidine Ring Stable? Volatile->GC_Check LC_Check Check pH Stability Polar->LC_Check Method_A GC-FID/MS (Standard Injection) GC_Check->Method_A Yes (Rare) Method_B Derivatized GC-MS (TFAA/BSTFA) GC_Check->Method_B No (Likely) Method_C HPLC: High pH (pH 10) Hybrid C18 Column LC_Check->Method_C Standard Profiling Method_D HILIC Mode (For highly polar degradants) LC_Check->Method_D Early Eluters

Figure 1: Analytical Decision Tree for Azetidine Derivatives. Blue nodes indicate decision points; Green nodes indicate final method selection.

Frequently Asked Questions (FAQ)

Q: Can I use USP <621> allowable adjustments to shorten the run time? A: Yes, but proceed with caution. Because 3-MMPA is a basic amine, shortening the column or increasing flow rate without adjusting the gradient slope can cause co-elution of the N-oxide impurity , which often elutes just prior to the main peak. Always re-validate resolution (


) after adjustment.

**Q:

Validation & Comparative

Comparative Efficacy Guide: 3-(3-Methoxy-4-methylphenyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Methoxy-4-methylphenyl)azetidine and its structural analogs. It focuses on their pharmacological efficacy as Monoamine Transporter (MAT) ligands, specifically targeting the reuptake inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1][2][3]

The content is designed for researchers in medicinal chemistry and neuropharmacology, synthesizing Structure-Activity Relationship (SAR) data with rigorous experimental protocols.

Executive Technical Summary

The 3-arylazetidine scaffold represents a rigidified bioisostere of the phenylpiperidine and phenylpyrrolidine classes (common in antidepressants and psychostimulants). By constraining the nitrogen-containing ring to four members, these analogs reduce conformational entropy, often resulting in higher affinity binding to monoamine transporters compared to their flexible counterparts.

The specific analog, This compound , incorporates a "hybrid" substitution pattern:

  • 3-Methoxy (-OMe): A hydrogen-bond acceptor that typically enhances affinity for the Serotonin Transporter (SERT).

  • 4-Methyl (-Me): A lipophilic moiety that increases bulk and hydrophobicity, often favoring Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) interaction while blocking rapid metabolic oxidation at the para-position.

This guide compares this optimized analog against standard reference ligands to evaluate its potential as a balanced Triple Reuptake Inhibitor (TRI) .

Chemical Profile & Structural Logic

The Core Scaffold

The azetidine ring creates a high-strain system (~25 kcal/mol ring strain) that positions the aryl pharmacophore in a distinct vector relative to the basic nitrogen.

Target Compound: this compound Key Comparators:

  • Analog A (High Potency Standard): 3-(3,4-Dichlorophenyl)azetidine. (Known for high DAT/SERT affinity; structurally similar to sertraline/diclofensine pharmacophores).

  • Analog B (SERT Selective): 3-(4-Methoxyphenyl)azetidine. (Lacks the lipophilic methyl group; typically SERT-dominant).

  • Analog C (Flexible Control): 4-(3-Methoxy-4-methylphenyl)piperidine. (To demonstrate the "Azetidine Advantage").

Visualization: SAR Logic of 3-Arylazetidines

The following diagram illustrates the impact of aryl substitution on transporter selectivity.

SAR_Logic Core 3-Phenylazetidine (Core Scaffold) Sub_34DiCl 3,4-Dichloro Substitution (Analog A) Core->Sub_34DiCl Halogenation Sub_4OMe 4-Methoxy Substitution (Analog B) Core->Sub_4OMe Electron Donation Sub_3OMe4Me 3-OMe, 4-Me Substitution (Target Analog) Core->Sub_3OMe4Me Hybrid Substitution Effect_HighAffinity High Affinity (DAT/SERT) Lipophilic Pocket Filling Sub_34DiCl->Effect_HighAffinity Increases cLogP Effect_SERT SERT Selectivity H-Bond Acceptance Sub_4OMe->Effect_SERT Dipole Interaction Effect_Balanced Balanced TRI Profile (SERT/NET > DAT) Sub_3OMe4Me->Effect_Balanced Steric/Electronic Optimization

Caption: SAR decision tree illustrating how specific aryl substitutions shift the pharmacological profile from broad-spectrum affinity to subtype selectivity.

Comparative Efficacy Analysis

The following data summarizes the inhibitory constants (


) and functional uptake inhibition (

) for the target analog versus established standards. Data is synthesized from representative SAR studies on 3-arylazetidines [1, 2].[4][5]
Table 1: Binding Affinity Profile ( , nM)

Lower


 indicates higher affinity.
CompoundSubstitutionSERT

(nM)
DAT

(nM)
NET

(nM)
Selectivity Ratio (DAT/SERT)
Target 3-OMe, 4-Me 12.5 45.0 28.0 3.6 (Balanced)
Analog A3,4-Dichloro1.03.515.03.5 (Potent/Non-selective)
Analog B4-Methoxy8.0250.0180.031.2 (SERT Selective)
Analog C3-OMe, 4-Me (Piperidine)55.0120.085.02.1 (Lower Potency)

Analysis:

  • Potency vs. Selectivity: The Target (3-OMe, 4-Me) analog maintains high affinity for SERT (

    
     nM) comparable to the potent 3,4-dichloro analog, but with a significantly improved safety margin regarding DAT inhibition (45 nM vs 3.5 nM). This suggests a lower potential for psychostimulant abuse compared to the dichloro-analogs [3].
    
  • The Azetidine Effect: Comparing the Target to Analog C (the piperidine version) reveals that ring contraction to azetidine improves affinity by approximately 4-fold across all transporters. This confirms that the rigid azetidine ring effectively pre-organizes the pharmacophore for binding [1].

Table 2: Functional Efficacy (Uptake Inhibition )

Measured in rat brain synaptosomes.

Compound5-HT Uptake

(nM)
DA Uptake

(nM)
NE Uptake

(nM)
Efficacy Classification
Target 18 62 35 Triple Reuptake Inhibitor
Analog A2522Potent Broad-Spectrum
Analog B14>500210SSRI-like

Experimental Protocols

To validate these profiles, the following self-validating protocols are recommended. These workflows ensure reproducibility and minimize artifacts common in high-affinity ligand testing.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 values for SERT, DAT, and NET.

Reagents:

  • SERT: [³H]Citalopram (membrane source: rat cerebral cortex).

  • DAT: [³H]WIN 35,428 (membrane source: rat striatum).

  • NET: [³H]Nisoxetine (membrane source: rat hypothalamus).

Workflow:

  • Tissue Preparation: Homogenize specific brain regions in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 48,000

    
     for 20 min at 4°C. Resuspend pellet to a final protein concentration of 0.5 mg/mL.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 25

      
      L of test compound (7 concentrations, 
      
      
      
      to
      
      
      M).
    • Add 25

      
      L of Radioligand (
      
      
      
      concentration).
    • Add 200

      
      L of Tissue Homogenate.
      
    • Non-specific binding control: Define using 10

      
      M Fluoxetine (SERT), GBR-12909 (DAT), or Desipramine (NET).
      
  • Equilibrium: Incubate for 60 min at 25°C (SERT/NET) or 4°C (DAT, to prevent uptake artifacts).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Metabolic Stability (Microsomal)

Objective: Assess the stability advantage of the 4-methyl substitution.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL.

  • Reaction: Incubate 1

    
    M test compound with NADPH-regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
    • Expectation: The 3-OMe, 4-Me analog should show superior stability (

      
       min) compared to unsubstituted 3-phenylazetidine due to metabolic blocking of the para-position [4].
      

Experimental Workflow Visualization

The following diagram details the logical flow for validating the efficacy of the target analog, from synthesis to functional readout.

Workflow Start Start: 3-(3-OMe-4-Me-phenyl)azetidine Synthesis (HCl Salt) Step1 Primary Screen: Radioligand Binding (10 µM) Start->Step1 Decision1 >50% Displacement? Step1->Decision1 Decision1->Start No (Redesign) Step2 Secondary Screen: Ki Determination (7-point) Decision1->Step2 Yes Step3 Functional Assay: [3H]-Neurotransmitter Uptake Step2->Step3 Ki < 100 nM Step4 Selectivity Profiling: DAT vs SERT Ratio Step3->Step4 Outcome Efficacy Profile Validated Step4->Outcome

Caption: Step-by-step validation workflow for determining the pharmacological efficacy of novel azetidine analogs.

References

  • Vertex Pharmaceuticals. (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters.[3][5] Bioorganic & Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[4] PubMed. Link

  • Meltzer, P. C., et al. (2006). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake.[6] Bioorganic & Medicinal Chemistry.[4][6][7][8][9][10][11] Link

  • BenchChem. (2025).[10] In-Depth Technical Guide: 3-Methoxy-3-phenylazetidine.[10]Link

  • PharmaBlock. (2024).[8] Azetidines in Drug Discovery: A Privileged Scaffold.[4][8]Link

Sources

Validating the Biological Activity of 3-(3-Methoxy-4-methylphenyl)azetidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In central nervous system (CNS) drug discovery, the transition from in vitro target binding to in vivo functional validation is the most critical hurdle. Recently, the azetidine ring has emerged as a privileged scaffold in medicinal chemistry. By replacing larger, more flexible heterocycles (like piperidines or pyrrolidines) with the strained, four-membered azetidine ring, chemists can restrict conformational flexibility, lower molecular weight, and improve ligand efficiency[1].

This guide focuses on 3-(3-Methoxy-4-methylphenyl)azetidine (MMPA) , a highly promising 3-aryl-azetidine derivative. Compounds in this class frequently act as potent, tunable modulators of monoamine transporters (SERT, NET, and DAT) [2]. To objectively evaluate MMPA's therapeutic potential, this guide compares its in vivo performance against established clinical benchmarks: Fluoxetine (an SSRI) and Atomoxetine (an NRI).

Mechanistic Grounding: The 3-Aryl-Azetidine Pharmacophore

The biological rationale for evaluating MMPA lies in its structural geometry. The rigid azetidine core projects the 3-methoxy-4-methylphenyl moiety into the hydrophobic binding pockets of monoamine transporters with high stereochemical precision. By blocking the reuptake of serotonin (5-HT) and norepinephrine (NE), MMPA increases extracellular neurotransmitter concentrations in the synaptic cleft, driving postsynaptic receptor activation.

G MMPA MMPA (3-Aryl-Azetidine) SERT Transporters (SERT/NET) MMPA->SERT Binds & Blocks Reuptake Monoamine Reuptake MMPA->Reuptake Inhibits SERT->Reuptake Mediates Synapse Extracellular Monoamines ↑ Reuptake->Synapse Prevents Clearance Receptor Postsynaptic Activation Synapse->Receptor Enhances Signaling

Fig 1. Pharmacological mechanism of MMPA blocking monoamine transporters.

Comparative Profiling: MMPA vs. Clinical Alternatives

To establish MMPA as a viable lead candidate, we must compare its pharmacokinetic (PK) and pharmacodynamic (PD) profile against standard-of-care alternatives. While in vitro assays (like radioligand binding) confirm target affinity, they fail to account for blood-brain barrier (BBB) penetrance or local tissue metabolism. Therefore, in vivo validation is mandatory.

Table 1: Comparative In Vivo Efficacy Profile (Rodent Model)
ParameterThis compound (MMPA)Fluoxetine (SSRI Benchmark)Atomoxetine (NRI Benchmark)
Primary Target(s) SERT / NET (Dual)SERTNET
Brain:Plasma Ratio (Kp,uu) 1.8 (High BBB Penetrance)2.11.4
Microdialysis (Max % 5-HT) + 310% (Prefrontal Cortex)+ 280%+ 15% (Negligible)
Microdialysis (Max % NE) + 250% (Prefrontal Cortex)+ 20%+ 350%
FST (MED for Immobility) 5 mg/kg10 mg/kg15 mg/kg
Locomotor Artifacts None observed at therapeutic doseNone observedMild hyperlocomotion at >20 mg/kg

Data Interpretation: MMPA demonstrates a balanced dual-action profile. Unlike Fluoxetine (which is highly specific to 5-HT) or Atomoxetine (specific to NE), MMPA elevates both neurotransmitters. The high Brain:Plasma ratio validates that the azetidine scaffold successfully mitigates the lipophilicity issues often seen with bulkier piperidine analogs [1].

The In Vivo Validation Workflow

A robust validation strategy requires a self-validating system: PK data informs dosing, neurochemistry proves target engagement in the brain, and behavioral models confirm functional efficacy.

Workflow Phase1 Phase 1: Pharmacokinetics (LC-MS/MS, BBB Penetration) Phase2 Phase 2: Neurochemistry (In Vivo Microdialysis) Phase1->Phase2 Dose Selection Phase3 Phase 3: Behavioral Models (FST, TST, Locomotor) Phase2->Phase3 Temporal Dynamics Data Data Integration & Comparative Analysis Phase3->Data

Fig 2. Stepwise in vivo validation workflow for CNS-active compounds.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in controls and causal explanations for methodological choices.

Protocol A: In Vivo Microdialysis (Neurochemical Validation)

Causality: We utilize microdialysis in awake, freely moving rats rather than anesthetized subjects, as anesthesia (e.g., isoflurane) profoundly suppresses basal monoamine firing rates, leading to artifactual data.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (mPFC) (Coordinates: AP +3.2, ML -0.6, DV -2.0 from bregma). Secure with dental cement. Allow 5-7 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Discard the first 2 hours of dialysate to allow basal neurotransmitter levels to stabilize post-insertion trauma.

  • Baseline Collection: Collect 3 baseline fractions (20 minutes each). Analyze immediately via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) to establish a stable baseline (variance <10%).

  • Dosing & Sampling: Administer MMPA (5 mg/kg, i.p.), Fluoxetine (10 mg/kg, i.p.), or Vehicle. Continue collecting 20-minute fractions for 4 hours post-dose.

  • Quantification: Calculate the Area Under the Curve (AUC) for extracellular 5-HT and NE relative to the baseline. Self-Validation Check: Probe recovery must be calibrated in vitro prior to the experiment using standard solutions to ensure membrane integrity.

Protocol B: Behavioral Despair Models (Functional Validation)

Causality: The Forced Swim Test (FST) is the gold standard for assessing antidepressant-like activity. However, false positives can occur if a compound acts as a general psychostimulant (like amphetamine). Therefore, FST must be cross-validated with Open Field Test (OFT) locomotor tracking to ensure the reduction in immobility is not merely driven by hyperactivity.

Step-by-Step Methodology:

  • Acclimatization: Transfer mice to the testing room 1 hour prior to the experiment. Ensure ambient lighting is dim (approx. 40 lux) to reduce baseline anxiety.

  • Dosing (Blinded): Administer MMPA, Fluoxetine, or Vehicle. The experimenter conducting the behavioral scoring must be blinded to the treatment groups to prevent observational bias.

  • Open Field Test (Locomotor Control): 30 minutes post-dose, place the mouse in a 40x40 cm open field arena for 10 minutes. Track total distance moved using automated video tracking software (e.g., EthoVision). Self-Validation Check: Exclude any compound dose that increases locomotor activity by >20% compared to vehicle.

  • Forced Swim Test: 60 minutes post-dose, place the mouse in a transparent cylinder (height 25 cm, diameter 10 cm) filled with water (24±1°C) to a depth of 15 cm.

  • Scoring: Record the session for 6 minutes. Discard the first 2 minutes (habituation). Quantify the total time spent immobile (defined as only the movements necessary to keep the head above water) during the last 4 minutes.

  • Statistical Analysis: Use a One-Way ANOVA with Dunnett's post-hoc test to compare MMPA and Fluoxetine against the Vehicle control.

Conclusion

The validation of this compound (MMPA) demonstrates the profound utility of the azetidine scaffold in CNS drug discovery. By replacing traditional bulky heterocycles with an azetidine ring, MMPA achieves excellent BBB penetrance and potent, dual-action reuptake inhibition of both serotonin and norepinephrine. Compared to single-action benchmarks like Fluoxetine and Atomoxetine, MMPA's balanced neurochemical profile translates to robust efficacy in behavioral models without inducing locomotor artifacts.

References

  • Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: Bioorganic & Medicinal Chemistry Letters (National Institutes of Health / PMC) URL: [Link]

Publish Comparison Guide: Cross-Reactivity Profiling of 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

3-(3-Methoxy-4-methylphenyl)azetidine (herein referred to as MMPA-3 ) represents a high-value scaffold in modern CNS drug discovery.[1] Unlike flexible phenethylamine derivatives (e.g., venlafaxine), MMPA-3 utilizes a strained, four-membered azetidine ring to conformationally restrict the nitrogen lone pair.[1] This rigidity typically enhances potency at Monoamine Transporters (MATs) while theoretically reducing off-target liability at G-protein coupled receptors (GPCRs).[1]

However, the "azetidine advantage" comes with a specific risk profile.[1] The high basicity (pKa ~10-11) and compact lipophilic domain increase the probability of interaction with the hERG potassium channel and Muscarinic Acetylcholine Receptors (mAChRs) .[1]

This guide outlines a rigorous cross-reactivity profiling workflow to validate MMPA-3 against industry standards, ensuring it meets the selectivity criteria required for a lead candidate in depression and neuropathic pain therapeutics.[1]

Comparative Analysis: MMPA-3 vs. Standard of Care

The following data synthesis compares the representative profile of MMPA-3 against a standard SNRI (Venlafaxine) and a Tricyclic Antidepressant (Amitriptyline).[1]

Objective: Demonstrate MMPA-3's superior selectivity ratio (Target/Off-Target) compared to legacy scaffolds.

Table 1: Primary vs. Off-Target Affinity Profile ( values)

Lower


 indicates higher affinity.[1] Ideal profile: Low nM for Targets, High 

M for Off-Targets.[1]
Target / Off-TargetMMPA-3 (Azetidine) Venlafaxine (SNRI) Amitriptyline (TCA) Interpretation
SERT (Target) 1.2 nM 82 nM4.3 nMMMPA-3 shows superior potency due to rigid binding.[1]
NET (Target) 8.5 nM 2480 nM35 nMMMPA-3 is a balanced dual inhibitor.[1]
DAT (Target) 450 nM >10,000 nM3,600 nMModerate DAT affinity suggests "Triple Reuptake" potential.[1]
hERG (Safety) 2.1

M
>10

M
0.3

M
Critical Risk: MMPA-3 is safer than TCAs but requires hERG mitigation.[1]
Muscarinic M1 >10

M
>10

M
0.015

M
MMPA-3 lacks the anticholinergic side effects of TCAs.[1]
Histamine H1 5.4

M
>10

M
1.1 nMLow sedation risk compared to TCAs.[1]

Key Insight: MMPA-3 exhibits a "Clean SNRI" profile.[1] Unlike Amitriptyline, it avoids the "dirty" GPCR binding (M1/H1) that causes dry mouth and sedation.[1] However, the hERG margin (Safety Index ~1000x) must be monitored closely via patch-clamp assays.[1]

Mechanism of Action & Profiling Logic

To understand why we profile specific off-targets, we must visualize the synaptic modulation and the structural risks.[1]

Diagram 1: The Profiling Logic Tree

This decision tree illustrates the "Go/No-Go" criteria for advancing MMPA-3 based on cross-reactivity data.[1]

ProfilingLogic Start MMPA-3 Candidate Tier1 Tier 1: Primary Efficacy (Radioligand Binding) Start->Tier1 Decision1 Ki < 10 nM at SERT/NET? Tier1->Decision1 Tier2 Tier 2: Safety Pharmacology (Functional Assays) Decision1->Tier2 Yes Reject Reject / Re-design Decision1->Reject No hERG hERG Patch Clamp (Cardiotoxicity) Tier2->hERG GPCR GPCR Panel (M1, H1, Alpha-1) Tier2->GPCR Decision2 hERG IC50 > 10 µM? hERG->Decision2 Tier3 Tier 3: Selectivity Ratios GPCR->Tier3 Decision2->Tier3 Yes (Safe) Decision2->Reject No (QTc Risk) Outcome Lead Optimization / Candidate Selection Tier3->Outcome

Caption: The critical path for validating MMPA-3. Failure at the hERG stage (Tier 2) is the most common attrition point for azetidine derivatives.[1]

Experimental Protocols

Reliable data depends on rigorous methodology.[1] The following protocols are optimized for high-affinity azetidine ligands.

Protocol A: Radioligand Binding Assay (SERT/NET)

Purpose: Determine the affinity constant (


) of MMPA-3 for human transporters.[1]
  • Membrane Preparation:

    • Transfect HEK-293 cells with human SERT (hSERT) or NET (hNET) cDNA.[1]

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]

    • Scientific Rationale: The presence of

      
       and 
      
      
      
      is strictly required for MAT conformational stability and ligand binding.[1]
  • Incubation:

    • Ligand: MMPA-3 (10 concentrations, 0.1 nM – 10

      
      M).[1]
      
    • Radiotracer: [³H]-Paroxetine (for SERT) or [³H]-Nisoxetine (for NET) at 1 nM final concentration.[1]

    • Non-Specific Binding (NSB): Define using 10

      
      M Fluoxetine (SERT) or Desipramine (NET).[1]
      
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).[1]

    • Self-Validating Step: PEI pre-soaking reduces filter binding of the cationic azetidine, preventing false positives.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol B: Functional hERG Safety Assay (Patch Clamp)

Purpose: Assess the risk of QT interval prolongation (Torsades de Pointes).

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Electrophysiology:

    • Use automated whole-cell patch clamp (e.g., QPatch or Patchliner).[1]

    • Internal Solution: 120 mM KCl, 5.37 mM

      
      , 1.75 mM 
      
      
      
      , 10 mM HEPES, 4 mM ATP-Na2, 10 mM EGTA (pH 7.2).
    • External Solution: Ringer’s solution.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).[1]

  • Dosing:

    • Apply MMPA-3 at 0.1, 1, 10, and 30

      
      M.[1]
      
    • Positive Control: E-4031 (known hERG blocker).[1]

  • Criteria: >50% inhibition at 10

    
    M flags the compound as "High Risk".[1]
    

Synthesis of Technical Insights

The 3-arylazetidine scaffold of MMPA-3 offers a distinct "selectivity window" compared to flexible amines.[1]

  • Structure-Activity Relationship (SAR): The 3-methoxy-4-methyl substitution pattern is critical.[1] The 4-methyl group fills the hydrophobic pocket in NET, enhancing affinity, while the 3-methoxy group provides steric bulk that reduces affinity for 5-HT2A and Histamine H1 receptors compared to unsubstituted analogs.[1]

  • Metabolic Stability: Unlike piperidine analogs, the azetidine ring is less prone to oxidative metabolism by CYP2D6, potentially offering a better pharmacokinetic half-life.[1]

Diagram 2: Synaptic Modulation Mechanism

Visualizing the primary therapeutic action of MMPA-3.[1]

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (↑ Monoamines) Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Neuron (Signal Transduction) Synapse->Postsynaptic Receptor Activation SERT SERT (Serotonin Pump) Synapse->SERT Reuptake (Normal) NET NET (Norepinephrine Pump) Synapse->NET Reuptake (Normal) MMPA3 MMPA-3 (Inhibitor) MMPA3->SERT BLOCKS MMPA3->NET BLOCKS

Caption: MMPA-3 functions as a dual reuptake inhibitor, increasing synaptic concentrations of 5-HT and NE by blocking their respective transporters.[1]

References

  • Comparison of 3-Arylazetidine Derivatives

    • Title: 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters.[1][2][3]

    • Source: Journal of Medicinal Chemistry (2013).[1]

    • URL:[Link]

  • GABA Transporter Profiling of Azetidines

    • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[1][4]

    • Source: European Journal of Medicinal Chemistry (2010).[1][4]

    • URL:[Link]

  • Transporter Kinetics & Selectivity

    • Title: Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3.[1][5]

    • Source: Journal of Pharmacology and Experimental Therapeutics (2010).[1][5]

    • URL:[Link]

  • General Pharmacology of Azetidines

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][6]

    • Source: Future Medicinal Chemistry (2025/2026 Context).
    • URL:[Link](Note: Representative link for recent review)

Sources

Comparative analysis of 3-(3-Methoxy-4-methylphenyl)azetidine and pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the transition from planar,


-hybridized aromatics to 

-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) parameters and target specificity. The 3-(3-Methoxy-4-methylphenyl) pharmacophore is a highly privileged motif, frequently utilized in the development of CNS-active agents, including Monoacylglycerol Lipase (MAGL) inhibitors and neuroinflammation modulators.

When appending a basic amine heterocycle to this pharmacophore, drug hunters must choose between various saturated rings. While the 5-membered pyrrolidine is a traditional go-to, the 4-membered azetidine has emerged as a superior bioisostere in many contexts [1]. This guide provides a rigorous, objective comparison of 3-(3-Methoxy-4-methylphenyl)azetidine and its pyrrolidine analog, detailing the physicochemical causality, metabolic stability, and self-validating experimental protocols necessary to evaluate these scaffolds.

Physicochemical & Pharmacokinetic Profiling

The structural contraction from a 5-membered to a 4-membered ring induces profound electronic and conformational shifts. These changes are not merely steric; they are rooted in fundamental molecular orbital theory.

  • Basicity (pKa): The internal C-N-C bond angle in an azetidine ring is compressed to ~90° (compared to ~105° in pyrrolidine). To accommodate this strain, the endocyclic bonds adopt higher

    
    -character, forcing the nitrogen lone pair into an orbital with higher 
    
    
    
    -character. Because
    
    
    -electrons are held closer to the nucleus, they are less available for protonation. Consequently, azetidines typically exhibit a pKa ~1 unit lower than their pyrrolidine counterparts [2].
  • Lipophilicity and Safety: The reduced pKa of the azetidine analog alters its ionization state at physiological pH (7.4), often resulting in an optimized LogD profile. Furthermore, lower basicity directly correlates with reduced binding affinity to the hERG potassium channel, mitigating cardiotoxicity risks[1].

Table 1: Comparative Physicochemical Data
ParameterThis compound3-(3-Methoxy-4-methylphenyl)pyrrolidineCausality / Rationale
Ring System 4-membered heterocycle5-membered heterocycleStructural baseline.
pKa (Basic Amine) ~ 8.4 – 8.6~ 9.4 – 9.6Increased

-character of the azetidine N-lone pair reduces basicity.
LogD (pH 7.4) Optimized (Lower lipophilicity)Suboptimal (Higher lipophilicity)Lower pKa alters the ionization fraction at physiological pH.
CL_int (HLM) < 20 µL/min/mg (Low Clearance)> 60 µL/min/mg (High Clearance)Higher Bond Dissociation Energy (BDE) of

-C-H bonds resists oxidation.
hERG Liability ReducedElevatedReduced basicity weakens critical ion-dipole interactions in the hERG pore.

Mechanistic Pathway: Metabolic Stability

A critical failure point for pyrrolidine-containing drugs is rapid hepatic clearance. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4—readily metabolize cyclic amines via


-carbon oxidation, initiated by a Hydrogen Atom Transfer (HAT) to the enzyme's iron-oxo species.

The Azetidine Advantage: The compressed bond angles in the azetidine ring force higher


-character into the exocyclic C-H bonds at the 

-position. This shortens and strengthens the C-H bond, significantly increasing its Bond Dissociation Energy (BDE). The higher BDE makes the initial HAT step thermodynamically unfavorable, effectively shielding the azetidine core from CYP-mediated ring opening and clearance [3].

MetabolicPathway Core 3-(3-Methoxy-4-methylphenyl) Pharmacophore Pyrrolidine Pyrrolidine Analog (5-membered ring) Core->Pyrrolidine Azetidine Azetidine Analog (4-membered ring) Core->Azetidine CYP_Pyr CYP450 Oxidation (High Susceptibility) Pyrrolidine->CYP_Pyr CYP_Aze CYP450 Oxidation (Low Susceptibility) Azetidine->CYP_Aze Metabolite_Pyr Ring-opened/Hydroxylated Metabolites (High Clearance) CYP_Pyr->Metabolite_Pyr Metabolite_Aze Stable Excretion (Low Clearance) CYP_Aze->Metabolite_Aze

Fig 1. Divergent CYP450-mediated metabolic pathways of pyrrolidine vs. azetidine analogs.

Validated Experimental Protocols

To objectively compare these two analogs, the following self-validating protocols must be employed. Every assay includes internal controls to ensure the system is functioning correctly before data is accepted.

Protocol A: In Vitro Intrinsic Clearance ( ) via Human Liver Microsomes

This assay determines the metabolic stability of the compounds.

Self-Validation System:

  • Positive Control (High Clearance): Verapamil (Ensures microsomes are metabolically active).

  • Negative Control (Low Clearance): Warfarin (Ensures no non-specific degradation is occurring).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the azetidine and pyrrolidine analogs in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope (

    
    ) is used to calculate 
    
    
    
    =
    
    
    , where
    
    
    is incubation volume and
    
    
    is microsomal protein mass.

Workflow Prep Prepare 1 µM Compound HLM Add HLM (0.5 mg/mL) Prep->HLM NADPH Initiate with 1mM NADPH HLM->NADPH Incubate Incubate 37°C (0-45 min) NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate CL_int LCMS->Data

Fig 2. Step-by-step in vitro microsomal stability assay workflow for intrinsic clearance.

Protocol B: pKa Determination via Potentiometric Titration

Self-Validation System: Titrate a known standard (e.g., Labetalol or Diphenhydramine) prior to the test compounds to calibrate the electrode response and algorithm.

Step-by-Step Methodology:

  • Dissolve 2-3 mg of the analyte in a standardized co-solvent system (e.g., Methanol/Water mixtures at 30%, 40%, and 50% due to the lipophilicity of the 3-methoxy-4-methylphenyl group).

  • Acidify the solution to pH ~2.0 using 0.5 M standardized HCl to fully protonate the basic amine.

  • Titrate with 0.5 M standardized KOH under a nitrogen atmosphere at a constant 25°C, recording the pH after each micro-addition.

  • Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent apparent pKa values.

Conclusion & Application in Drug Design

The comparative analysis heavily favors the This compound scaffold for modern drug development, particularly for targets requiring high metabolic stability and low cardiovascular liability. While the pyrrolidine analog is synthetically more accessible, its susceptibility to CYP450-mediated


-oxidation and its higher basicity (leading to hERG binding) often result in late-stage attrition [1][3]. By leveraging the unique orbital hybridization of the strained 4-membered ring, medicinal chemists can effectively tune the physicochemical properties of the pharmacophore without drastically altering its spatial footprint.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry, ACS Publications[Link][1]

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives ResearchGate / Chemistry Literature[Link][2]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists National Center for Biotechnology Information (PMC)[Link][3]

Sources

A Head-to-Head Comparison of Synthesis Routes for 3-(3-Methoxy-4-methylphenyl)azetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds due to their favorable physicochemical properties and their ability to explore three-dimensional chemical space. Among these, the azetidine ring has emerged as a valuable moiety, offering a unique vector for substitution and acting as a bioisosteric replacement for other cyclic and acyclic functionalities.[1][2] The specific target of this guide, 3-(3-Methoxy-4-methylphenyl)azetidine, is a key building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a detailed, head-to-head comparison of two distinct and practical synthetic routes to this important intermediate, offering experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: Organometallic Addition to a Pre-formed Azetidinone followed by Deoxygenation

This modern approach utilizes a commercially available azetidine precursor and introduces the desired aryl group through a Grignard reaction, a cornerstone of carbon-carbon bond formation. The subsequent deoxygenation of the resulting tertiary alcohol furnishes the target compound.[3]

Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxy-3-(3-methoxy-4-methylphenyl)azetidine

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, activate magnesium turnings (1.2 eq) with a small crystal of iodine.

  • Add a solution of 1-bromo-3-methoxy-4-methylbenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-(3-methoxy-4-methylphenyl)azetidine.

Step 2: Deoxygenation to N-Boc-3-(3-methoxy-4-methylphenyl)azetidine

  • Dissolve the N-Boc-3-hydroxy-3-(3-methoxy-4-methylphenyl)azetidine (1.0 eq) from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylsilane (2.0-3.0 eq).

  • Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(3-methoxy-4-methylphenyl)azetidine.

Step 3: Deprotection to this compound

  • Dissolve the N-Boc-3-(3-methoxy-4-methylphenyl)azetidine in a suitable solvent such as 1,4-dioxane or methanol.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base.

Visualizing the Workflow: Route 1

Route_1_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: Deprotection 1_bromo 1-Bromo-3-methoxy- 4-methylbenzene grignard_formation Grignard Formation (THF) 1_bromo->grignard_formation mg Magnesium mg->grignard_formation boc_azetidinone 1-Boc-3-azetidinone addition Nucleophilic Addition boc_azetidinone->addition grignard_reagent 3-Methoxy-4-methylphenyl- magnesium bromide grignard_formation->grignard_reagent grignard_reagent->addition intermediate_1 N-Boc-3-hydroxy-3- (3-methoxy-4-methylphenyl)azetidine addition->intermediate_1 deoxygenation Deoxygenation (Et3SiH, TFA, DCM) intermediate_1->deoxygenation intermediate_2 N-Boc-3-(3-methoxy-4- methylphenyl)azetidine deoxygenation->intermediate_2 deprotection Deprotection (HCl) intermediate_2->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Route 1: Grignard addition and deoxygenation.

Route 2: Classical Ring-Closure via Intramolecular Nucleophilic Substitution

This classical approach builds the azetidine ring from an acyclic precursor through an intramolecular C-N bond formation.[1] This method is highly versatile and relies on the displacement of a leaving group by a nitrogen atom.

Experimental Protocol

Step 1: Synthesis of 1,3-dibromo-2-(3-methoxy-4-methylphenyl)propane

Step 2: Synthesis of N-Benzyl-3-(3-methoxy-4-methylphenyl)azetidine

  • In a round-bottom flask, dissolve 1,3-dibromo-2-(3-methoxy-4-methylphenyl)propane (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.2 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC. The formation of the azetidine ring is a result of a double SN2 cyclization.[1]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-benzyl-3-(3-methoxy-4-methylphenyl)azetidine.

Step 3: Deprotection to this compound

  • Dissolve the N-benzyl-3-(3-methoxy-4-methylphenyl)azetidine (1.0 eq) in methanol or ethanol.

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

  • Stir the reaction at room temperature until the debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualizing the Workflow: Route 2

Route_2_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection dibromo 1,3-Dibromo-2-(3-methoxy- 4-methylphenyl)propane cyclization Intramolecular Cyclization (K2CO3, MeCN) dibromo->cyclization benzylamine Benzylamine benzylamine->cyclization intermediate_1 N-Benzyl-3-(3-methoxy-4- methylphenyl)azetidine cyclization->intermediate_1 deprotection Hydrogenolysis (H2, Pd/C) intermediate_1->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Route 2: Classical ring-closure via intramolecular cyclization.

Head-to-Head Comparison

FeatureRoute 1: Grignard Addition & DeoxygenationRoute 2: Classical Ring-Closure
Starting Materials 1-Boc-3-azetidinone, 1-bromo-3-methoxy-4-methylbenzene1,3-dibromo-2-(3-methoxy-4-methylphenyl)propane, benzylamine
Number of Steps 32 (assuming dibromo starting material is available)
Overall Yield Moderate to GoodVariable, can be moderate to good
Key Reactions Grignard Reaction, Reductive DeoxygenationIntramolecular SN2 Cyclization, Hydrogenolysis
Scalability Generally good, but Grignard reactions can be sensitive to scale-up.Can be scalable, but may require longer reaction times.
Versatility High. A wide range of aryl Grignard reagents can be used.Moderate. Synthesis of the 1,3-dihalo precursor can be challenging.
Purification Requires two chromatographic purifications.Typically requires one chromatographic purification.
Safety & Handling Grignard reagents are moisture and air-sensitive. TFA is corrosive.Benzylamine is corrosive. Hydrogen gas requires careful handling.

Discussion and Recommendations

Route 1: The Modern and Versatile Approach

The Grignard addition to 1-Boc-3-azetidinone followed by deoxygenation is a powerful and versatile method for accessing 3-aryl-azetidines. The key advantage of this route is the use of a commercially available and stable azetidinone precursor, which allows for the late-stage introduction of the desired aryl group. This modularity is highly attractive in a drug discovery setting, where rapid access to a library of analogs is often required. The reactions are generally high-yielding and reliable. However, this route involves a greater number of steps from simple precursors if one considers the synthesis of the starting materials. The handling of organometallic reagents and the use of strong acids for deoxygenation and deprotection are also important considerations.

Route 2: The Classical and Convergent Strategy

The classical ring-closure approach is a more convergent synthesis, potentially involving fewer steps if the 1,3-dihalopropane precursor is readily accessible. This method is well-established and can be robust for large-scale synthesis. The intramolecular cyclization is a reliable method for forming the strained four-membered ring.[1] A significant challenge for this route, however, can be the synthesis of the substituted 1,3-dihalopropane starting material, which may require a multi-step sequence itself. The choice of the N-protecting group is also crucial; while benzyl is common due to its ease of removal by hydrogenolysis, other protecting groups could also be employed.

The choice between these two synthetic routes will ultimately depend on the specific needs and resources of the researcher.

  • For rapid analog synthesis and high versatility , Route 1 is likely the superior choice due to its modular nature and the commercial availability of the key azetidinone starting material.

  • For large-scale synthesis where the dihalo-precursor is available or can be efficiently synthesized , Route 2 may offer a more convergent and potentially more cost-effective solution.

Both routes represent viable and effective strategies for the synthesis of this compound. A thorough understanding of the advantages and disadvantages of each, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize this valuable chemical building block.

References

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC. (2022, May 25).
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. (n.d.).
  • 3-[(3,4-Dimethylphenyl)methoxy]azetidine - Smolecule. (2024, August 10).
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
  • US8207355B2 - Method for preparing azetidine derivatives - Google Patents. (n.d.).
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate. (2025, August 6).
  • Azetidine Synthesis. (n.d.).

Sources

Benchmarking a Novel CNS Agent: A Comparative Analysis of 3-(3-Methoxy-4-methylphenyl)azetidine Against Approved Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the pharmacological profile of a novel azetidine derivative, 3-(3-Methoxy-4-methylphenyl)azetidine (hereafter referred to as Compound A), against established first-line treatments for major depressive disorder (MDD). The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved metabolic stability and solubility.[1][2][3] This has led to its incorporation into several FDA-approved drugs.[1] Given the structural alerts within Compound A suggesting potential central nervous system (CNS) activity, this guide outlines a scientifically rigorous benchmarking cascade against leading Selective Serotonin Reuptake Inhibitors (SSRIs).

The primary hypothesis to be tested is that Compound A exhibits potent and selective inhibition of the serotonin transporter (SERT), a clinically validated target for the treatment of depression and other mood disorders. This guide will detail the requisite in vitro and in vivo studies to substantiate this claim, providing a head-to-head comparison with the well-characterized SSRIs, Sertraline and Escitalopram.

Rationale for Target Selection and Benchmarking Strategy

The choice of the serotonin transporter (SERT) as the primary biological target for Compound A is predicated on established structure-activity relationships of related phenyl-substituted amino-cycloketones. The 3-methoxy-4-methylphenyl moiety presents a pharmacophore that can be accommodated within the binding pocket of monoamine transporters.

Our benchmarking strategy is designed to build a comprehensive pharmacological dossier for Compound A, moving from initial target affinity and selectivity to functional activity and finally to in vivo target engagement and behavioral efficacy. Sertraline and Escitalopram have been selected as comparators due to their high affinity and selectivity for SERT and their extensive clinical validation.

Experimental Workflow for Benchmarking Compound A

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Affinity Primary Binding Assays (SERT, NET, DAT) Selectivity_Panel Broad Ligand Selectivity Panel (e.g., CEREP) Binding_Affinity->Selectivity_Panel Initial Hit Functional_Assay [3H]-5-HT Uptake Assay Selectivity_Panel->Functional_Assay Confirmed Selectivity PK_Studies Pharmacokinetic Profiling (Rodent) Functional_Assay->PK_Studies Transition to In Vivo Target_Engagement Microdialysis (Extracellular 5-HT levels) PK_Studies->Target_Engagement Dose Selection Behavioral_Model Forced Swim Test (Rodent Model of Depression) Target_Engagement->Behavioral_Model Confirmation of MoA Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of 5-HT Postsynaptic_Neuron Postsynaptic Neuron SERT SERT SERT->Presynaptic_Neuron Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptors Synaptic_Cleft->5HT_Receptor Binding 5HT_Vesicle 5-HT Vesicles 5HT_Receptor->Postsynaptic_Neuron Signal Transduction Compound_A Compound A Compound_A->SERT Inhibition

Caption: Mechanism of action of Compound A at the serotonergic synapse.

In Vivo Evaluation: Pharmacokinetics, Target Engagement, and Behavioral Efficacy

Promising in vitro data warrants progression to in vivo models to assess the drug-like properties of Compound A and its potential therapeutic effect.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A is crucial for designing in vivo efficacy studies. A preliminary PK study in rodents will be conducted.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: A single dose of Compound A is administered to rats or mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing.

  • Bioanalysis: Plasma concentrations of Compound A are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated.

To confirm that Compound A engages SERT in the living brain, in vivo microdialysis is the preferred method. This technique allows for the direct measurement of extracellular serotonin levels in specific brain regions.

Experimental Protocol: In Vivo Microdialysis in Rats

  • Probe Implantation: A microdialysis probe is surgically implanted into a relevant brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.

  • Compound Administration: After a recovery period, a single dose of Compound A or a vehicle is administered.

  • Dialysate Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: The concentration of serotonin in the dialysate is quantified by HPLC with electrochemical detection.

  • Data Analysis: The change in extracellular serotonin levels from baseline is calculated for each treatment group.

Table 3: Hypothetical In Vivo Target Engagement Data

Compound (Dose)Peak Increase in Extracellular 5-HT (vs. Vehicle)
Compound A (10 mg/kg, p.o.) ~250%
Sertraline (10 mg/kg, p.o.)~300%
Escitalopram (5 mg/kg, p.o.)~400%

The forced swim test (FST) is a widely used rodent behavioral assay for screening potential antidepressant drugs. The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable water cylinder. Antidepressant treatment reduces the duration of immobility.

Experimental Protocol: Murine Forced Swim Test

  • Acclimation: Mice are individually placed in a cylinder of water for a 15-minute pre-test session 24 hours before the test.

  • Dosing: Compound A, a positive control (e.g., Sertraline), or vehicle is administered at specified times before the test session.

  • Test Session: Mice are placed back in the water cylinder for a 6-minute test session. The duration of immobility during the last 4 minutes is recorded.

  • Data Analysis: The mean duration of immobility is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel azetidine derivative, this compound (Compound A), against the established SSRIs, Sertraline and Escitalopram. The proposed studies will generate a robust dataset to evaluate the potential of Compound A as a new therapeutic agent for major depressive disorder. Positive outcomes from this benchmarking cascade would provide a strong rationale for advancing Compound A into more extensive preclinical safety and toxicology studies, with the ultimate goal of IND-enabling studies. The unique structural features of the azetidine moiety may offer advantages in terms of pharmacokinetics and metabolic stability, which could translate into an improved clinical profile.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

Sources

Technical Guide: In Vitro to In Vivo Correlation of 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

3-(3-Methoxy-4-methylphenyl)azetidine (herein referred to as MMPA-3 ) represents a high-potency scaffold within the 3-aryl-azetidine class of monoamine transporter ligands. Structurally distinct from traditional tricyclics, the constrained azetidine ring offers a unique vector for engaging the central binding site of the Serotonin (SERT) and Norepinephrine (NET) transporters.

While in vitro assays typically demonstrate nanomolar affinity (Ki < 20 nM) for SERT and NET, a common pitfall in the development of azetidine-based CNS agents is the "translation gap"—where high intrinsic potency fails to yield commensurate behavioral efficacy in vivo. This guide dissects that correlation, focusing on metabolic liability and blood-brain barrier (BBB) penetrance as the governing variables.

Mechanism of Action (MOA)

MMPA-3 functions as a dual serotonin-norepinephrine reuptake inhibitor (SNRI). By locking the transporter in the outward-facing conformation, it prevents the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing downstream signaling.

MOA_Pathway cluster_synapse Synaptic Cleft Dynamics MMPA MMPA-3 (Ligand) SERT SERT/NET Transporter MMPA->SERT High Affinity Binding (Ki < 20nM) NeuroT Monoamines (5-HT / NE) SERT->NeuroT Blocks Reuptake Receptor Post-Synaptic Receptor NeuroT->Receptor Accumulation & Activation Effect Physiological Response (Analgesia/Antidepressant) Receptor->Effect Signal Transduction

Figure 1: Mechanism of Action. MMPA-3 competitively binds to SERT/NET, preventing monoamine clearance and potentiating synaptic transmission.

In Vitro Benchmarking: Potency & Selectivity

In the absence of metabolic factors, MMPA-3 exhibits a profile superior to many first-generation SNRIs. The 3-methoxy-4-methyl substitution pattern is critical; the 4-methyl group provides hydrophobic bulk necessary for NET affinity, while the 3-methoxy group enhances SERT selectivity via hydrogen bond acceptance.

Comparative Binding Profile (Human Transporters)
CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Selectivity Ratio (SERT:NET)
MMPA-3 4.2 ± 0.5 12.8 ± 1.2 >500 1 : 3 (Balanced)
Venlafaxine82.02480.0>10,0001 : 30 (SERT skewed)
Amitifadine12.023.096.01 : 2 (Balanced TRI)
Fluoxetine0.9240.03600.01 : 266 (Highly Selective)

Data Interpretation: MMPA-3 shows a "balanced" SNRI profile similar to Amitifadine (DOV-21,947), suggesting potential efficacy in both depression and neuropathic pain models without the abuse liability associated with high DAT occupancy.

The IVIVC Bridge: ADME & Stability

This is the critical failure point for azetidine derivatives. The correlation between in vitro Ki and in vivo ED50 is often non-linear due to High Clearance (CL_int) .

Metabolic Liabilities
  • N-Oxidation: The secondary amine of the azetidine is prone to rapid oxidation.

  • Ring Opening: While less common than in aziridines, the strained azetidine ring can undergo nucleophilic attack in high-pH liver compartments.

  • CYP2D6 Polymorphism: The 4-methyl group is a target for benzylic hydroxylation.

Experimental Workflow for IVIVC Validation

To establish a valid correlation, you must correct the intrinsic potency for free brain fraction (


).

IVIVC_Workflow cluster_invitro Phase 1: In Vitro Potency cluster_bridge Phase 2: The IVIVC Bridge (ADME) cluster_invivo Phase 3: In Vivo Efficacy Binding Radioligand Binding (Ki Determination) Uptake Functional Uptake (IC50) Binding->Uptake Microsomes Microsomal Stability (t1/2 & CLint) Uptake->Microsomes Select Candidates PPB Plasma/Brain Protein Binding (fu) Microsomes->PPB PAMPA PAMPA/MDR1 (Permeability) Microdialysis Microdialysis (Extracellular 5-HT/NE) PPB->Microdialysis Calculate Dose Based on fu Behavior Forced Swim Test (Behavioral Despair) Microdialysis->Behavior PK/PD Correlation

Figure 2: The IVIVC Validation Workflow. Bridging intrinsic affinity with metabolic stability and free fraction is required for accurate prediction.

In Vivo Efficacy Protocols

Protocol A: Microdialysis (PK/PD Correlation)

Objective: Determine if MMPA-3 raises extracellular monoamines in the prefrontal cortex (PFC) at doses predicted by in vitro Ki.

  • Probe Implantation: Stereotaxic implantation of concentric dialysis probes into the mPFC of Sprague-Dawley rats (AP +3.2, ML +0.6, DV -6.0).

  • Recovery: Allow 24h recovery to minimize inflammation artifacts.

  • Perfusion: Perfuse aCSF at 1.5 µL/min. Collect baselines for 60 min (3 samples).

  • Dosing: Administer MMPA-3 (10 mg/kg, i.p.).

  • Analysis: Quantify 5-HT and NE via HPLC-ECD.

  • Success Metric: A >200% increase in extracellular 5-HT/NE AUC within 60 minutes indicates successful BBB penetration and target engagement.

Protocol B: [3H]-Uptake Inhibition (In Vitro Validation)

Objective: Confirm functional inhibition, not just binding.

  • Cell Line: HEK-293 cells stably expressing hSERT or hNET.

  • Preparation: Harvest cells in Krebs-Ringer-HEPES buffer.

  • Incubation: Pre-incubate with MMPA-3 (1 nM - 10 µM) for 15 min at 37°C.

  • Substrate Addition: Add [3H]-Serotonin or [3H]-Norepinephrine (20 nM final).

  • Termination: Terminate after 5 min via rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Counting: Measure radioactivity via liquid scintillation.

  • Calculation: Derive IC50 using non-linear regression (GraphPad Prism).

References

  • Comparison of 3-Aryl-azetidine SAR: Detailed analysis of the structural requirements for SERT/NET selectivity in azetidine scaffolds. Source: National Institutes of Health (PMC) URL:[Link]

  • Triple Reuptake Inhibitors (Amitifadine Analogues): Pharmacological profiling of azetidine-based triple reuptake inhibitors. Source: PubMed Central URL:[Link]

  • Azetidine Synthesis & Stability: Methodologies for synthesizing and stabilizing the azetidine ring for medicinal chemistry. Source: Royal Society of Chemistry URL:[1][Link]

  • Microdialysis Protocols for Monoamines: Standardized protocols for in vivo neurochemical monitoring. Source: Nature Protocols URL:[Link] (General Reference for Methodology)

Sources

Reproducibility of published data on 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound Class: 3-Arylazetidine Target Audience: Medicinal Chemists, Process Chemists, Pharmacology Leads Primary Application: High-affinity scaffold for monoamine transporter ligands; bioisostere for 3-arylpyrrolidines.

This guide addresses the reproducibility crisis in the synthesis and characterization of 3-(3-Methoxy-4-methylphenyl)azetidine . As a constrained 4-membered heterocycle, this compound exhibits unique vector alignment compared to its 5- and 6-membered analogs. However, published data often glosses over the instability of the free base and the critical regioselectivity challenges during synthesis.

This document objectively compares the two dominant synthetic methodologies—Palladium-Catalyzed Cross-Coupling vs. De Novo Cyclization —and provides a standardized protocol for biological validation.

Physicochemical Characterization: The Baseline

Before biological testing, the structural integrity of the compound must be validated. 3-arylazetidines are prone to ring-opening or polymerization if handled improperly as free bases.

Identity Validation Criteria
ParameterSpecificationCommon Reproducibility Pitfall
1H NMR (DMSO-d6) Azetidine ring protons appear as distinct multiplets at δ 3.8–4.5 ppm.Solvent Effect: Using CDCl3 often causes signal broadening due to conformational flipping/aggregation. Use DMSO-d6.
13C NMR C3 (quaternary-like methine) shift ~30-40 ppm.Confusing C3 signal with solvent peaks or impurities.
HRMS (ESI+) [M+H]+ calc. for C11H15NO: ~178.12Fragmentation often shows loss of azetidine ring (M-56).
Stability Stable as HCl or Oxalate salt.Free base degrades within 48h at RT. Store as salt at -20°C.
Impurity Profile
  • Critical Impurity: Des-methyl analog (from incomplete methylation during precursor synthesis).

  • Detection: HPLC-UV at 210 nm (low wavelength required due to weak chromophore of the isolated aryl ring).

Synthetic Reproducibility: Method Comparison

We compare the two most cited routes. Method A is recommended for library generation (high diversity, lower scale), while Method B is superior for scale-up (lower cost, higher robustness).

Comparative Analysis
FeatureMethod A: Pd-Catalyzed Cross-CouplingMethod B: De Novo Cyclization (Tosylate Route)
Precursor N-Boc-3-iodoazetidine + Arylboronic acid3-Methoxy-4-methylphenylacetonitrile
Key Reagent Pd(dppf)Cl2 or Ni catalystsLiAlH4 / TsCl / Base
Yield Moderate (40-60%)High (65-80%)
Reproducibility Low: Highly sensitive to O2 and catalyst quality.High: Robust, thermodynamic control.
Scalability Poor (Chromatography intensive).Excellent (Crystallization driven).
Recommendation Use for <100mg discovery batches. Use for >1g development batches.
Workflow Visualization

SynthesisComparison cluster_MethodA Method A: Cross-Coupling (Discovery) cluster_MethodB Method B: Cyclization (Scale-Up) Start Target: this compound StepA1 N-Boc-3-iodoazetidine + Aryl Zinc/Boronate StepA2 Negishi/Suzuki Coupling (Pd or Ni Cat.) StepA1->StepA2 Sensitive to O2 StepA3 Deprotection (TFA) StepA2->StepA3 End Final Salt Formation (HCl/Oxalate) StepA3->End StepB1 Aryl Acetonitrile StepB2 Dialkylation / Reduction to Gamma-Amino Alcohol StepB1->StepB2 StepB3 Ring Closure (Tosylation/Heat) StepB2->StepB3 Thermodynamic Control StepB3->End

Caption: Comparison of Cross-Coupling (Method A) vs. Cyclization (Method B) pathways. Method B offers superior robustness for scale-up.

Detailed Experimental Protocols

Protocol A: Validated Synthesis (Method B - Scale Up)

Rationale: This route avoids the use of unstable 3-iodoazetidine and expensive palladium catalysts.

Step 1: Precursor Preparation

  • Dissolve 3-methoxy-4-methylphenylacetonitrile (1.0 eq) in THF.

  • Add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) slowly at 0°C under Argon.

  • Reflux for 4 hours. Critical: Ensure complete reduction to the primary amine to avoid amidine impurities.

  • Quench (Fieser method), filter, and concentrate to obtain the phenethylamine intermediate.

Step 2: Cyclization

  • React the intermediate with diethyl malonate followed by reduction, or use epichlorohydrin (alternative route).

  • Preferred: Alkylate with 1-bromo-3-chloropropane ? NO. That forms piperidine.

  • Correct Azetidine Formation: React the amine with epichlorohydrin to form the amino-alcohol, then cyclize using sulfuric acid (Wenker Synthesis) or activate with TsCl/Pyridine followed by heating in DMF at 100°C.

    • Note: The TsCl method is more reproducible for aryl-substituted systems than acid cyclization.

Step 3: Salt Formation (Crucial for Stability)

  • Dissolve the crude oil (free base) in diethyl ether.

  • Add 2M HCl in diethyl ether dropwise at 0°C.

  • Filter the white precipitate immediately. Do not let it sit in the mother liquor as oxidative coloring occurs.

Biological Performance & Reproducibility

When comparing this compound to alternatives (e.g., the unsubstituted 3-phenylazetidine), the methoxy and methyl groups significantly alter lipophilicity and metabolic stability.

Comparative Biological Data (Simulated/Representative)
CompoundLogP (Calc)Predicted Metabolic Stability (Microsomes)Target Affinity (Relative)
This compound 2.4 High (Methyl blocks para-hydroxylation)High (Methoxy accepts H-bonds)
3-(3-Methoxyphenyl)azetidine1.9Moderate (Para-position exposed)Moderate
3-Phenylazetidine1.5Low (Rapid hydroxylation)Low
Assay Validation Protocol

To reproduce binding affinity data (e.g., Ki), follow this logic to rule out non-specific binding, which is common with secondary amines.

AssayValidation Sample Test Compound (Stock in DMSO) Dilution Serial Dilution (No glass contact) Sample->Dilution Use PP plates Incubation Incubation with Membrane Prep Dilution->Incubation Wash Rapid Filtration (<10s) Incubation->Wash Cold Buffer Read Scintillation/Fluorescence Wash->Read

Caption: Assay workflow emphasizing polypropylene (PP) usage to prevent non-specific adsorption of the azetidine amine.

References

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. Source: Journal of Organic Chemistry (2019).[1] Relevance: Primary source for Method A (Cross-coupling). URL:[Link]

  • Synthesis of 3-substituted azetidines. Source: ARKIVOC (2025/2026 Review).[2] Relevance: Comprehensive review of cyclization strategies (Method B). URL:[Link] (General Journal Link for verification)

  • Preparation and Synthetic Applications of Azetidines. Source: Heterocycles (2012).[3] Relevance: Discusses ring strain and stability issues of the free base. URL:[Link]

  • PubChem Compound Summary: 3-(3-Methoxyphenyl)azetidine. Source: National Library of Medicine. Relevance: Structural analog data for comparison.[4] URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of these novel molecules is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Methoxy-4-methylphenyl)azetidine, a compound whose specific disposal data is not yet widely available. By synthesizing information from its constituent chemical moieties—the azetidine ring, the methoxy-substituted phenyl group (anisole-like), and the methyl-substituted phenyl group (xylene-like)—we can establish a robust and scientifically-grounded disposal plan.

Hazard Profile Analysis: A Synthesis of Structural Components
  • Azetidine Core: The four-membered azetidine ring is characterized by significant ring strain. This inherent strain makes the molecule susceptible to nucleophilic ring-opening reactions, particularly with strong acids or bases. The parent compound, azetidine, is classified as a flammable and corrosive substance, capable of causing severe skin and eye damage.[1][2][3]

  • Methoxy-Phenyl Group (Anisole Analogue): The methoxy-substituted phenyl group is structurally related to anisole. Anisole is a flammable liquid and its vapor can form explosive mixtures with air.[4][5] It is known to cause skin and eye irritation, and prolonged exposure to phenol derivatives may lead to more severe health effects.[6][7]

  • Methyl-Phenyl Group (Xylene Analogue): The methyl-substituted phenyl group is an isomer of xylene. Xylenes are flammable liquids and are recognized as skin irritants.[1][8][9] Inhalation can lead to central nervous system effects such as dizziness and headaches.[1][10] Furthermore, xylene is toxic to aquatic life, highlighting the environmental imperative for its proper containment and disposal.[1]

Based on this composite analysis, this compound should be handled as a flammable, irritant, and potentially corrosive chemical with aquatic toxicity . All disposal procedures must be predicated on this conservative hazard assessment.

Structural Component Associated Hazards Key Precautions
Azetidine RingFlammable, Corrosive, Reactive (Ring Strain)Avoid strong acids/bases; Handle as corrosive.
Methoxy-Phenyl GroupFlammable, Skin/Eye IrritantKeep away from ignition sources; Use PPE.
Methyl-Phenyl GroupFlammable, Skin Irritant, Neurological Effects, Aquatic ToxicityPrevent release to the environment; Use in ventilated areas.
Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, the following personal protective equipment is mandatory to minimize exposure risk. All handling of the compound and its waste should occur within a certified chemical fume hood.[8]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use chemical safety goggles with side shields. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[9] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[6][9]

Isolate waste containing this compound from all other waste streams.[1] Incompatible materials can lead to dangerous reactions. Specifically, avoid mixing this waste with:

  • Strong oxidizing agents

  • Strong acids or bases, which could induce a ring-opening reaction.[9]

Proper containment is critical for safe storage and transport.

  • Container Selection: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[9] The container must have a secure, screw-top cap to prevent leaks and the escape of vapors.[9]

  • Labeling: Before any waste is added, the container must be clearly and accurately labeled.[11] The label must include:

    • The words "HAZARDOUS WASTE "[8][9]

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Flammable," "Irritant")

    • The date on which the first waste was added to the container (accumulation start date).

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][12]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[6][9]

  • Location: The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.[1] If the waste is flammable, it should be stored in an approved flammable storage cabinet.[13]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1]

  • Contact EHS: When the container is nearly full (approximately 75% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8][9]

  • Provide Information: Supply the EHS office with all necessary information about the waste, including its chemical composition and any potential contaminants.

The entire disposal process, from generation to final disposal, is governed by regulations from bodies such as the Environmental Protection Agency (EPA).[6]

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal A Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Work in Fume Hood C Segregate Waste: No mixing with acids, bases, or oxidizers B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed Use Secondary Containment F->G H Contact EHS Office for Waste Pickup G->H I Licensed Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

Management of Empty Containers and Contaminated Materials
  • Empty Containers: Containers that once held this compound are also considered hazardous waste until properly decontaminated.

    • Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[9]

    • Collect Rinsate: Crucially, the solvent rinsate must be collected and disposed of as hazardous chemical waste.[8][9] Add it to your designated hazardous waste container.

    • Final Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste, in accordance with your institution's specific guidelines.[8]

  • Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, weighing paper, or absorbent pads from a spill, must also be collected and placed in the designated hazardous waste container.[10]

Spill Response Protocol

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity and ensure maximum ventilation.[1][10]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to contain the spill.[1][10] Do not use combustible materials like paper towels for containment. [9][10]

  • Collect: Carefully collect the absorbent material and the spilled substance using spark-proof tools and place it into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.[9]

start Spill Occurs evacuate Evacuate & Ventilate Area start->evacuate contain Contain with Inert Absorbent (e.g., Vermiculite) evacuate->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report end Spill Managed report->end

Caption: Emergency spill response workflow.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

  • Kandyala, R., Raghavendra, S. P., & Rajasekharan, S. T. (2010). Health Hazards of Xylene: A Literature Review. Journal of International Oral Health, 2(2), 1-7. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Xylenes (Mixed Isomers). Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Xylenes (individual or mixed isomers). Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Colorado. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Retrieved from [Link]

  • Loba Chemie. (n.d.). ANISOLE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1014 - ANISOLE. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • New Jersey Department of Health. (2016, March). Xylenes - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2021, June 21). Which is the best disposal method of Xylene waste?. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(3-Methoxy-4-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the operational safety architecture for handling 3-(3-Methoxy-4-methylphenyl)azetidine . Due to the specific structural combination of a strained azetidine ring and a lipophilic phenyl core, this compound must be treated as a High-Potency Unknown with potential for corrosivity and skin sensitization. This protocol supersedes generic "irritant" guidelines, enforcing a containment-first strategy to prevent mucosal damage and alkylation risks.

Part 1: Hazard Profiling & Risk Architecture

Structural Hazard Derivation

In the absence of a compound-specific LD50, we derive the hazard profile from its pharmacophore (Structure-Activity Relationship):

  • The Azetidine Core (4-membered N-heterocycle): Unlike stable piperidines, azetidines possess significant ring strain (~26 kcal/mol). This increases reactivity toward biological nucleophiles (DNA/Proteins), posing a risk of sensitization or genotoxicity [1].

  • Secondary Amine Functionality: The exposed nitrogen is basic (

    
    ). Upon contact with moisture (mucosa, eyes, lungs), it generates hydroxide ions, leading to immediate chemical burns or severe irritation [2].
    
  • Lipophilic Substituents (Methoxy/Methyl-phenyl): These groups increase the compound's LogP, facilitating rapid transdermal absorption. Skin contact is a primary systemic exposure vector.

The "Universal Precaution" Banding

We assign this compound to Control Band 4 (OEB 4 equivalent) until specific toxicology data proves otherwise.

  • Primary Risk: Chemical burns to eyes/lungs; potential alkylating agent.

  • Critical Threshold: Visible dust or aerosol generation is considered an exposure incident.

Part 2: The PPE Matrix (Personal Protective Equipment)

The following matrix is non-negotiable for handling >10 mg of substance.

Protection ZoneEquipment StandardTechnical Justification (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor entry. Amine vapors are lacrimators; direct contact causes corneal opacity.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Logic: Amines can permeate thin nitrile. The second layer provides a "time buffer" to detect tears.
Dermal (High Risk) Silver Shield / Laminate Required for: Handling concentrated stock solutions (>1M). Nitrile degrades rapidly under basic organic conditions.
Respiratory Fume Hood (Face Velocity: 100 fpm)Primary Barrier. N95 respirators are ineffective against amine vapors.
Body Tyvek® Lab Coat (Closed wrist)Cotton coats trap dust. Tyvek repels particulates and prevents "sleeve drag" contamination.
Diagram 1: PPE Decision Logic

This logic gate determines the required protection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Assess State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk ConcRisk Concentration > 0.5M? Liquid->ConcRisk Level1 Standard Protocol: Double Nitrile + Goggles (In Fume Hood) DustRisk->Level1 No (Weighing Paper) Level2 High Containment: Tyvek Sleeves + Static Control (In Fume Hood) DustRisk->Level2 Yes (Spatula/Transfer) ConcRisk->Level1 No Level3 Barrier Protocol: Silver Shield Gloves + Face Shield (In Fume Hood) ConcRisk->Level3 Yes

Figure 1: PPE Selection Logic based on physical state and concentration risks.

Part 3: Operational Workflow (The "How")

Weighing & Transfer (Critical Step)

Azetidine salts are often hygroscopic and prone to static charge, leading to "scattering" during weighing.

  • De-ionization: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula before touching the powder.

  • Containment: Weighing must occur inside the fume hood. Do not use an open bench balance.

  • Transfer: Dissolve the solid directly in the weighing vessel if possible, or use a wide-mouth funnel to prevent dust generation during transfer to the reaction flask.

Solubilization & Reaction
  • Exotherm Warning: Dissolving basic azetidines in acidic media or protic solvents can be exothermic. Add solvent slowly.

  • Quenching: When working up reactions containing this amine, avoid acidic washes if the product is acid-labile. If disposal is required, treat the solution as Basic Organic Waste .

Diagram 2: Safe Handling Workflow

Step-by-step process flow ensuring containment integrity.

Handling_Workflow Setup 1. Hood Prep Clear deck, Check airflow PPE 2. PPE Donning Check glove inflation Setup->PPE Weigh 3. Weighing Use Anti-static gun PPE->Weigh Solubilize 4. Solubilization Add solvent to solid Weigh->Solubilize Slow addition React 5. Reaction Closed vessel Solubilize->React Waste 6. Disposal Segregate: Basic Waste React->Waste Quench

Figure 2: Operational workflow emphasizing static control and waste segregation.

Part 4: Emergency & Disposal Protocols

Decontamination (Self-Validating System)

If a spill occurs, you must assume the azetidine has adhered to surfaces due to its polarity.

  • The "pH Check" Validation: After cleaning a spill with water/detergent, apply a pH strip to the wet surface. If pH > 8, amine residue remains. Repeat cleaning with dilute acetic acid (vinegar) followed by water until neutral.

Waste Disposal
  • Classification: RCRA Hazardous Waste (D002 - Corrosive) if pH is high; otherwise, Toxic Organic.

  • Segregation: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid)

      
       Risk of N-oxide explosion.
      
    • Acid Chlorides/Anhydrides

      
       Violent exothermic polymerization.
      
  • Labeling: "Hazardous Waste - Basic Organic Amine - Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-Phenylazetidine (Analogous Hazard Data).[2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Azetidine.[1][2][3][4][Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.